1,1,1-Trifluoro-3-methylbutan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-3(2)4(9)5(6,7)8/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGUXSPKQBCCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660170 | |
| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1582-18-9 | |
| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-2-Amino-3-methyl-1,1,1-trifluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,1,1-Trifluoro-3-methylbutan-2-amine: A Technical Guide
Introduction
1,1,1-Trifluoro-3-methylbutan-2-amine is a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides an in-depth overview of the primary synthetic routes to this compound, focusing on practical experimental protocols for both racemic and asymmetric synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Synthetic Strategy: Reductive Amination
The most direct and widely applicable method for the synthesis of this compound is the reductive amination of the corresponding ketone, 1,1,1-Trifluoro-3-methylbutan-2-one. This commercially available starting material makes this approach both efficient and cost-effective. Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[1]
The general transformation can be visualized as follows:
Figure 1: General scheme for the reductive amination of 1,1,1-Trifluoro-3-methylbutan-2-one.
Experimental Protocols
Protocol 1: Direct Reductive Amination for Racemic Synthesis
This protocol outlines a direct, one-pot reductive amination using catalytic hydrogenation. This method is robust and scalable, providing the racemic amine.
Experimental Workflow:
Figure 2: Workflow for direct reductive amination.
Detailed Methodology:
-
Reaction Setup: To a high-pressure reactor vessel, add 1,1,1-Trifluoro-3-methylbutan-2-one (1.0 eq), methanol as the solvent, and a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate, 1.5 - 2.0 eq).
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and heat the reaction mixture to a temperature between 40-60 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Scale | 10 mmol |
| Ketone | 1.40 g |
| Ammonia (7N in MeOH) | 2.8 mL (2.0 eq) |
| 10% Pd/C | 106 mg (1 mol%) |
| Solvent (Methanol) | 20 mL |
| Hydrogen Pressure | 80 psi |
| Temperature | 50 °C |
| Reaction Time | 12-24 h |
| Yield | 75-85% |
Protocol 2: Asymmetric Synthesis using a Chiral Auxiliary
For the synthesis of enantiomerically enriched this compound, a chiral auxiliary such as (R)- or (S)-tert-butanesulfinamide can be employed.[2] This method proceeds via a diastereoselective reduction of an intermediate sulfinylimine.
Reaction Pathway:
Figure 3: Asymmetric synthesis pathway using a chiral auxiliary.
Detailed Methodology:
Step 1: Condensation
-
To a solution of 1,1,1-Trifluoro-3-methylbutan-2-one (1.0 eq) in a suitable solvent such as THF or toluene, add (R)-tert-butanesulfinamide (1.05 eq).
-
Add a dehydrating agent, such as titanium(IV) ethoxide (Ti(OEt)4) or copper(II) sulfate (CuSO4), and heat the mixture to reflux.
-
Monitor the formation of the sulfinylimine by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture and quench with brine. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude sulfinylimine is often used in the next step without further purification.
Step 2: Diastereoselective Reduction
-
Dissolve the crude sulfinylimine in an appropriate solvent (e.g., THF) and cool to -78 °C under a nitrogen atmosphere.
-
Add a reducing agent, such as sodium borohydride (NaBH4) or L-Selectride, portion-wise.
-
Stir the reaction at low temperature and allow it to slowly warm to room temperature.
-
Monitor the reduction by TLC. Once complete, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude sulfinamide.
Step 3: Auxiliary Cleavage
-
Dissolve the crude sulfinamide in methanol and add a solution of hydrochloric acid (e.g., 4M HCl in dioxane).
-
Stir the mixture at room temperature until the cleavage is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure. The product will be the hydrochloride salt of the chiral amine.
-
The free amine can be obtained by neutralization with a base and subsequent extraction.
Quantitative Data (Representative):
| Parameter | Step 1: Condensation | Step 2: Reduction | Step 3: Cleavage |
| Scale | 5 mmol | 5 mmol (crude) | 5 mmol (crude) |
| Ketone | 700 mg | - | - |
| (R)-tert-butanesulfinamide | 636 mg (1.05 eq) | - | - |
| Ti(OEt)4 | 1.25 g (1.1 eq) | - | - |
| Solvent | Toluene (15 mL) | THF (20 mL) | Methanol (10 mL) |
| Reducing Agent | - | NaBH4 (284 mg, 1.5 eq) | - |
| Acid | - | - | 4M HCl in dioxane (5 mL) |
| Temperature | Reflux | -78 °C to RT | RT |
| Reaction Time | 4-6 h | 3-5 h | 1-2 h |
| Yield (over 3 steps) | \multicolumn{3}{c | 60-75% | |
| Diastereomeric Excess | - | >95% | - |
| Enantiomeric Excess | - | - | >95% |
Summary
The synthesis of this compound is readily achievable through the reductive amination of its corresponding ketone. For applications where stereochemistry is not critical, direct catalytic hydrogenation offers a high-yielding and straightforward approach. When enantiopurity is required, the use of a chiral auxiliary such as tert-butanesulfinamide provides a reliable method for obtaining the desired stereoisomer with high enantiomeric excess. The choice of protocol will depend on the specific requirements of the research or drug development program.
References
A Technical Guide to (S)-1,1,1-Trifluoro-3-methylbutan-2-amine: A Chiral Building Block in Drug Discovery
Introduction: (S)-1,1,1-Trifluoro-3-methylbutan-2-amine is a valuable chiral building block in the field of medicinal chemistry and drug development. The presence of a trifluoromethyl group and a chiral amine moiety imparts unique physicochemical properties to molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides an in-depth overview of the core characteristics of (S)-1,1,1-Trifluoro-3-methylbutan-2-amine, including its chemical structure, CAS number, and its significance in the synthesis of pharmaceutical agents.
Core Molecular Data
| Property | Value | Reference |
| Chemical Name | (2S)-1,1,1-trifluoro-3-methyl-2-butanamine hydrochloride | |
| CAS Number | 1389320-33-5 (for the hydrochloride salt) | [1] |
| Molecular Formula | C₅H₁₁ClF₃N (for the hydrochloride salt) | [2] |
| Molecular Weight | 177.60 g/mol (for the hydrochloride salt) |
Chemical Structure:
The structure of (S)-1,1,1-Trifluoro-3-methylbutan-2-amine features a butane backbone with a trifluoromethyl group at the C1 position, an amine group at the C2 position, and a methyl group at the C3 position. The "(S)" designation indicates the stereochemistry at the chiral center (C2).
Caption: 2D Structure of (S)-1,1,1-Trifluoro-3-methylbutan-2-amine.
Synthesis and Experimental Protocols
A common conceptual approach involves the asymmetric reduction of a corresponding trifluoromethyl ketimine or the nucleophilic addition of a trifluoromethyl group to a chiral imine.
Hypothetical Synthetic Workflow:
A plausible synthetic route could start from the commercially available 1,1,1-Trifluoro-3-methylbutan-2-one. This ketone can be converted to an imine, followed by a stereoselective reduction to yield the desired (S)-amine.
References
Spectroscopic Profile of 1,1,1-Trifluoro-3-methylbutan-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoro-3-methylbutan-2-amine is a fluorinated organic compound with potential applications in pharmaceutical and agrochemical research. The introduction of a trifluoromethyl group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its structural and spectroscopic characteristics is paramount for its effective utilization in drug design and development. This guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, and MS) for this compound, alongside generalized experimental protocols for acquiring such data.
Spectroscopic Data Summary
Due to the limited availability of public experimental spectra for this compound, the following tables present predicted spectroscopic data. These predictions are based on computational models and should be used as a reference guide for experimental analysis.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-2 | 3.5 - 3.8 | Quartet of doublets (qd) | J(H-C-F) ≈ 7-9, J(H-C-H) ≈ 7 |
| H-3 | 2.0 - 2.3 | Multiplet (m) | - |
| NH₂ | 1.5 - 2.5 | Broad singlet (br s) | - |
| CH₃ (isopropyl) | 0.9 - 1.1 | Doublet (d) | J(H-C-H) ≈ 7 |
| CH₃ (isopropyl) | 0.9 - 1.1 | Doublet (d) | J(H-C-H) ≈ 7 |
Note: Predicted chemical shifts are referenced to TMS at 0 ppm. Solvent effects can cause significant variations.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 (CF₃) | 124 - 128 (q, ¹J(C-F) ≈ 280-290 Hz) |
| C-2 (CH-NH₂) | 55 - 60 |
| C-3 (CH) | 30 - 35 |
| CH₃ (isopropyl) | 18 - 22 |
| CH₃ (isopropyl) | 18 - 22 |
Note: The C-1 signal will appear as a quartet due to coupling with the three fluorine atoms.
Predicted ¹⁹F NMR Data
| Fluorine Atoms | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| CF₃ | -70 to -75 | Doublet (d) |
Note: Predicted chemical shifts are referenced to CFCl₃ at 0 ppm. The signal will be a doublet due to coupling with the proton at C-2.
Predicted IR Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3400 | Medium, two bands for primary amine |
| C-H Stretch (alkane) | 2870 - 2960 | Strong |
| N-H Bend (amine) | 1590 - 1650 | Medium to strong |
| C-F Stretch | 1100 - 1300 | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
Predicted Mass Spectrometry Data
| m/z | Predicted Fragment | Notes |
| 141 | [M]⁺ | Molecular ion peak (likely weak or absent) |
| 126 | [M-NH₂]⁺ | Loss of the amino group |
| 99 | [M-C₃H₇]⁺ | Loss of the isopropyl group |
| 72 | [CH(NH₂)CH(CH₃)₂]⁺ | Alpha-cleavage |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted and optimized based on the available instrumentation and sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 400 MHz or higher spectrometer, pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 100 MHz or higher, pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
Typical parameters: Spectrometer equipped with a fluorine probe, pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds. Use an appropriate reference standard (e.g., CFCl₃).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Sample Preparation (Solution): Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂). Use a liquid cell with an appropriate path length.
-
Data Acquisition:
-
Record a background spectrum of the salt plates or the solvent-filled cell.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method. For a volatile amine, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique.
-
GC-MS Parameters (for EI):
-
GC Column: Use a column suitable for amine analysis (e.g., a base-deactivated column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule like this compound using various spectroscopic techniques.
Relationship between NMR Data and Molecular Structure
This diagram illustrates how different NMR experiments provide specific information to piece together the final molecular structure.
The Advent and Evolution of Fluorinated Chiral Amines: A Technical Guide for Scientific Innovators
An in-depth exploration of the discovery, synthesis, and application of fluorinated chiral amines, offering researchers and drug development professionals a comprehensive overview of this pivotal class of molecules.
Introduction
The strategic incorporation of fluorine into organic molecules has emerged as a transformative approach in medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the bioactivity, metabolic stability, and conformational preferences of parent compounds. Among the vast landscape of fluorinated molecules, chiral amines hold a position of particular significance. These structures are integral components of a multitude of pharmaceuticals and agrochemicals. This technical guide provides a detailed chronicle of the discovery and historical development of fluorinated chiral amines, delves into the key asymmetric synthetic methodologies, and presents detailed experimental protocols for their preparation.
A Historical Trajectory: From Serendipity to Rational Design
The journey of fluorinated organic compounds began long before their chiral counterparts took center stage. An early milestone in organofluorine chemistry was the introduction of the first fluorinated drug, Fludrocortisone, in 1954, followed by the anticancer agent 5-fluorouracil in 1957.[1] These pioneering discoveries underscored the potential of fluorine to modulate biological activity and spurred further research into this burgeoning field.
The development of fluorinated chiral amines is intrinsically linked to the broader evolution of asymmetric synthesis. While early methods for preparing chiral amines often relied on the resolution of racemic mixtures, the late 20th century witnessed the advent of powerful stereoselective synthetic strategies. The confluence of these two streams of chemical innovation—the growing appreciation for the benefits of fluorination and the increasing sophistication of asymmetric synthesis—paved the way for the targeted design and synthesis of enantiomerically pure fluorinated amines. A pivotal moment in this progression was the development of methods that allowed for the direct and predictable introduction of fluorine or fluorinated groups into a molecule while controlling the stereochemistry at a nascent chiral center.
Core Synthetic Strategies: A Toolkit for Asymmetric Fluorination
The synthesis of fluorinated chiral amines has been approached through several elegant and effective strategies, each with its own set of advantages. These can be broadly categorized into three main approaches: the use of chiral auxiliaries, asymmetric catalysis, and enzymatic methods.
Chiral Auxiliary-Mediated Synthesis: The N-tert-Butylsulfinyl Imine Approach
One of the most robust and widely employed methods for the asymmetric synthesis of chiral amines involves the use of N-tert-butylsulfinyl imines as chiral auxiliaries. This strategy, championed by Ellman and others, provides a versatile platform for the stereoselective addition of a wide range of nucleophiles to imines, including fluorinated variants. The tert-butylsulfinyl group acts as a powerful chiral directing group, enabling high diastereoselectivity in the addition step. The auxiliary can be readily cleaved under mild acidic conditions to afford the desired chiral amine.[2][3]
Logical Relationship of Chiral Auxiliary-Mediated Synthesis
Caption: Logical workflow for chiral auxiliary-mediated synthesis.
Asymmetric Catalysis: The Rise of Transition Metals
The development of catalytic asymmetric methods has revolutionized the synthesis of chiral molecules, offering more atom-economical and efficient alternatives to stoichiometric approaches. In the realm of fluorinated chiral amines, transition metal catalysis has proven to be particularly effective. Manganese-catalyzed asymmetric hydrogenation of fluorinated imines, for instance, has emerged as a powerful tool for accessing a wide array of optically active fluorinated amines with high enantioselectivity.[4][5] Chiral ligands, often ferrocene-based P,N,N ligands, coordinate to the metal center and create a chiral environment that directs the hydrogenation to one face of the imine, leading to the formation of a single enantiomer of the product.
Experimental Workflow for Manganese-Catalyzed Asymmetric Hydrogenation
References
Theoretical Conformational Analysis of 1,1,1-Trifluoro-3-methylbutan-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoro-3-methylbutan-2-amine is a chiral fluorinated amine of interest in medicinal chemistry and drug design. The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the conformational preferences of this molecule is crucial for predicting its interactions with biomolecules and for the rational design of new therapeutic agents.
The conformational landscape of this compound is primarily determined by the rotation around the C2-N and C2-C3 single bonds. The bulky isopropyl and trifluoromethyl groups, along with the amino group, create a complex potential energy surface with several possible stable conformers. Theoretical calculations are an indispensable tool for elucidating the geometries, relative energies, and populations of these conformers.
Theoretical and Computational Methodology
A thorough conformational analysis of this compound can be achieved through a multi-step computational protocol. This protocol is designed to efficiently explore the conformational space and obtain accurate energetic and geometric parameters for the most stable conformers.
Initial Conformational Search
The first step is to generate a diverse set of initial conformations. This can be accomplished using molecular mechanics (MM) methods, which are computationally less expensive than quantum mechanical (QM) methods. A common approach is to perform a systematic or stochastic search by rotating the key dihedral angles. For this compound, the crucial dihedral angles are:
-
τ1 (H-N-C2-C1) : Defines the orientation of the amino group.
-
τ2 (N-C2-C3-H) : Defines the relative position of the amino and isopropyl groups.
A relaxed scan of the potential energy surface by systematically varying these dihedrals can identify the low-energy regions.
Quantum Mechanical Optimization and Energy Refinement
The low-energy conformers identified from the molecular mechanics search should then be subjected to full geometry optimization and energy calculation using more accurate quantum mechanical methods. Density Functional Theory (DFT) is a widely used and suitable method for this purpose.
Recommended Computational Level:
-
Methodology: DFT with a functional that adequately describes dispersion interactions, such as B3LYP-D3 or ωB97X-D.
-
Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for accurate results.
For higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a more sophisticated method like Møller-Plesset perturbation theory (MP2).
Vibrational Frequency Analysis
Vibrational frequency calculations should be performed for all optimized conformers at the same level of theory used for optimization. This analysis serves two purposes:
-
Confirmation of True Minima: The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima on the potential energy surface.
-
Thermodynamic Corrections: The calculated vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are then used to calculate the Gibbs free energy of each conformer.
Solvent Effects
The conformational preferences of molecules can be significantly influenced by the solvent. To account for this, the calculations should be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). The choice of solvent (e.g., water, chloroform) should be guided by the intended application.
Anticipated Conformational Preferences and Key Interactions
The conformational landscape of this compound is expected to be governed by a balance of steric and electronic effects.
-
Steric Hindrance: The bulky trifluoromethyl and isopropyl groups will tend to occupy positions that minimize steric repulsion. This will likely lead to a preference for staggered conformations around the C2-C3 bond.
-
Gauche Effect: A key electronic interaction in fluorinated molecules is the gauche effect, where a conformation with a gauche arrangement of electronegative substituents is often more stable than the anti conformation. In this molecule, a gauche relationship between the C-F and C-N bonds may be favored due to hyperconjugative interactions (σC-H → σ*C-F).
-
Intramolecular Hydrogen Bonding: The possibility of intramolecular hydrogen bonding between the amino group and the fluorine atoms of the trifluoromethyl group should be considered, as it could stabilize certain conformations.
Data Presentation
The results of the conformational analysis should be summarized in a clear and concise manner to facilitate comparison between different conformers.
Table 1: Calculated Relative Energies and Thermodynamic Properties of this compound Conformers (Hypothetical Data)
| Conformer | τ1 (°)(H-N-C2-C1) | τ2 (°)(N-C2-C3-H) | Relative Energy(kcal/mol) | Relative Gibbs Free Energy(kcal/mol) | Boltzmann Population (%)at 298.15 K |
| I | 60 | 180 | 0.00 | 0.00 | 75.3 |
| II | 180 | 60 | 0.85 | 0.90 | 15.1 |
| III | 60 | 60 | 1.50 | 1.62 | 5.5 |
| IV | 180 | 180 | 2.10 | 2.25 | 4.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from the computational protocol described above.
Visualizations
Diagrams are essential for visualizing the computational workflow and the molecular structures being analyzed.
Computational Workflow
Caption: Computational workflow for the conformational analysis.
Key Dihedral Angles
Caption: Key dihedral angles defining the conformation.
Conclusion
The theoretical conformational analysis of this compound provides critical insights into its three-dimensional structure and energetic landscape. By employing a robust computational protocol combining molecular mechanics and quantum mechanics, it is possible to identify the most stable conformers and quantify their relative populations. This information is invaluable for understanding the structure-activity relationships of this and related molecules, and for guiding the design of novel compounds with desired pharmacological properties in the field of drug development. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists to undertake such theoretical investigations.
An In-depth Technical Guide on the Solubility of 1,1,1-Trifluoro-3-methylbutan-2-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility of 1,1,1-Trifluoro-3-methylbutan-2-amine in a range of common organic solvents. Due to a lack of specific experimental data for this compound in the public domain, this document outlines its expected solubility based on its chemical structure and established principles of solubility. Furthermore, it details a standardized experimental protocol for the quantitative determination of its solubility, providing a framework for researchers to generate empirical data.
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." Therefore, the polarity of this compound and the chosen organic solvent will be the primary determinant of its solubility. The structure of this compound includes a polar amine group (-NH2) capable of hydrogen bonding, a nonpolar isobutyl group, and a highly polar trifluoromethyl group (-CF3). This combination of functional groups suggests a nuanced solubility profile.
Based on these structural features, a predicted solubility profile in various organic solvents is presented in Table 1.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The amine group can form strong hydrogen bonds with the hydroxyl group of the solvent. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar nature of both the solute and the solvent will facilitate dissolution through dipole-dipole interactions. The trifluoromethyl group may also interact favorably with these solvents. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The nonpolar isobutyl group will promote some solubility, but the polar amine and trifluoromethyl groups will limit miscibility with highly nonpolar solvents. Diethyl ether may show slightly higher solubility due to its ability to accept hydrogen bonds. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have an intermediate polarity and can solvate both the polar and nonpolar regions of the molecule to some extent. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents.
2.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
2.2. Experimental Workflow
The logical workflow for the experimental determination of solubility is depicted in the following diagram.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
2.3. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Dilution and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the amine in the diluted sample.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors, which are important considerations for its application in drug development and research.
Caption: Key factors that can affect the solubility of the target compound.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.
-
Solvent Polarity: As detailed in Table 1, the polarity of the solvent is a critical factor. A solvent that can effectively interact with the polar and nonpolar regions of the molecule will exhibit higher solubilizing capacity.
-
pH (in aqueous or protic systems): As an amine, the compound is basic and can be protonated to form a salt. The solubility in aqueous or protic organic solvents can be significantly influenced by the pH of the medium.
-
Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a highly purified sample for accurate determinations.
This guide provides a foundational understanding of the likely solubility characteristics of this compound and a robust experimental framework for its quantitative determination. The provided information is intended to support researchers and professionals in the effective use and formulation of this compound.
An In-depth Technical Guide on the Predicted Thermal Stability of 1,1,1-Trifluoro-3-methylbutan-2-amine and its Salts
Introduction
1,1,1-Trifluoro-3-methylbutan-2-amine is a fluorinated primary amine with potential applications in the pharmaceutical and agrochemical industries. The trifluoromethyl group can significantly influence the physicochemical properties of a molecule, including its basicity, lipophilicity, and metabolic stability. For drug development and formulation, understanding the thermal stability of an active pharmaceutical ingredient (API) and its salt forms is of paramount importance. Thermal events such as melting, decomposition, and polymorph transitions can impact the safety, efficacy, and shelf-life of a drug product.
This technical guide provides a comprehensive overview of the predicted thermal stability of this compound and its potential salt forms, with a focus on the hydrochloride salt. It is intended for researchers, scientists, and drug development professionals.
Predicted Thermal Stability of this compound (Free Base)
The free base of this compound is expected to be a volatile liquid at room temperature. Its thermal stability will be primarily limited by its boiling point.
Predicted Thermal Properties:
-
Boiling Point: The boiling point is anticipated to be in the range of 100-130 °C. The presence of the trifluoromethyl group and the branched alkyl chain will influence its volatility.
-
Decomposition: In the absence of catalytic impurities, the free base is expected to be thermally stable up to its boiling point. At higher temperatures, decomposition may occur through various pathways, including deamination and fragmentation of the alkyl chain.
Predicted Thermal Stability of this compound Salts
Salt formation is a common strategy to improve the solubility, stability, and handling properties of amine-containing APIs. The choice of the counter-ion can significantly impact the thermal properties of the resulting salt. The hydrochloride salt is a common choice and is the focus of this section.
This compound Hydrochloride
The hydrochloride salt is formed by reacting the amine with hydrochloric acid. This results in the formation of an ammonium salt, which is typically a crystalline solid.
Predicted Thermal Behavior: The thermal behavior of amine hydrochlorides is generally characterized by melting followed by decomposition. For this compound hydrochloride, the following is predicted:
-
Melting: A sharp endothermic event corresponding to the melting of the crystalline salt. Based on analogous compounds like 2,2,2-Trifluoroethylamine hydrochloride, which melts and sublimes at 220-222 °C, a similar or slightly lower melting point can be anticipated.[1][2][3]
-
Decomposition: Following melting, a multi-step decomposition is likely. The initial step is often the loss of hydrogen chloride (HCl) and the free amine. Subsequent decomposition of the amine would then occur at higher temperatures. The strong carbon-fluorine bonds are expected to be more thermally stable than the C-N and C-C bonds.[4]
Data Presentation
The following tables summarize the predicted and representative quantitative data for the thermal analysis of this compound and its hydrochloride salt.
Table 1: Predicted Thermal Properties of this compound Free Base
| Property | Predicted Value | Method |
| Boiling Point | 100 - 130 °C | Distillation / TGA |
| Onset of Decomposition | > 150 °C | TGA |
Table 2: Predicted and Representative Thermal Properties of this compound Hydrochloride
| Property | Predicted/Representative Value | Method |
| Melting Point (Tm) | ~ 200 - 220 °C | DSC |
| Onset of Decomposition (Td) | ~ 220 - 240 °C | TGA |
| Major Mass Loss Step 1 | ~ 220 - 280 °C (Loss of HCl and amine) | TGA |
| Major Mass Loss Step 2 | > 280 °C (Decomposition of organic fragments) | TGA |
Note: The values for the hydrochloride salt are extrapolated from data on 2,2,2-Trifluoroethylamine hydrochloride and general principles of amine salt thermal stability.[1][2][3]
Experimental Protocols
Detailed methodologies for the key thermal analysis techniques are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the sample by measuring the change in mass as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a suitable pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Td) and the temperatures of major mass loss events.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and enthalpies of reaction.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 250 °C (or a temperature beyond the expected melting point but below significant decomposition) at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point (Tm) is typically determined as the onset or peak of the endothermic melting transition.
Visualizations
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates a typical workflow for assessing the thermal stability of a new chemical entity and its salts.
Predicted Decomposition Pathway for this compound Hydrochloride
This diagram illustrates a plausible decomposition pathway for the hydrochloride salt upon heating.
Conclusion
While direct experimental data is lacking, a predictive analysis based on structurally similar compounds provides valuable insights into the expected thermal stability of this compound and its hydrochloride salt. The free base is likely a moderately volatile liquid. The hydrochloride salt is predicted to be a crystalline solid with a melting point in the range of 200-220 °C, followed by decomposition. The primary decomposition pathway is expected to involve the loss of hydrogen chloride and the free amine.
For drug development professionals, it is crucial to perform experimental thermal analysis (TGA and DSC) on any new salt form to confirm these predictions and to fully characterize its solid-state properties. The experimental protocols and workflows provided in this guide offer a robust framework for such investigations.
References
- 1. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chiral Landscape: A Technical Guide to Enantiopure 1,1,1-Trifluoro-3-methylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the commercial availability, synthesis, and characterization of the enantiopure forms of 1,1,1-Trifluoro-3-methylbutan-2-amine. This chiral amine is a valuable building block in medicinal chemistry and drug development, owing to the unique physicochemical properties imparted by the trifluoromethyl group. This guide provides a comprehensive overview of the current landscape, including available commercial sources, detailed synthetic methodologies, and analytical techniques for enantiomeric purity determination.
Commercial Availability
The enantiopure forms of this compound are commercially available, primarily as their hydrochloride salts. The (S)-enantiomer, in particular, is listed by several chemical suppliers. The free amine forms are less commonly listed as stock items but may be available upon request or can be readily prepared from the corresponding salt. The racemic form and the key precursor, 1,1,1-Trifluoro-3-methylbutan-2-one, are also widely available from major chemical suppliers.
| Compound | Form | Enantiomeric Purity | Typical Suppliers |
| (S)-1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride | Solid | >98% | BLDpharm, Enamine |
| DL-1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride | Solid | Racemic | CymitQuimica, Fisher Scientific |
| 1,1,1-Trifluoro-3-methylbutan-2-one | Liquid | N/A | Sigma-Aldrich, Crescent Chemical Company |
Table 1. Commercial Availability of this compound and its Precursor. This table summarizes the commercially available forms of the target compound and its key synthetic precursor, along with typical suppliers.
Synthetic Strategies for Enantiopure this compound
The synthesis of enantiopure α-trifluoromethyl amines is a significant area of research in organic chemistry. Several strategies can be employed to obtain the (R) and (S) enantiomers of this compound. These methods primarily revolve around the asymmetric reduction of an imine precursor or the resolution of a racemic mixture.
Enantioselective Reductive Amination
A common and effective method for the asymmetric synthesis of chiral amines is the enantioselective reductive amination of a prochiral ketone. In this case, 1,1,1-Trifluoro-3-methylbutan-2-one serves as the starting material. The general workflow for this approach is depicted below.
Figure 1. General Workflow for Enantioselective Reductive Amination. This diagram illustrates the key steps in synthesizing enantiopure amines from a prochiral ketone.
Experimental Protocol: Asymmetric Reductive Amination (General Procedure)
This protocol is a general representation and may require optimization for the specific substrate.
-
Imine Formation: To a solution of 1,1,1-Trifluoro-3-methylbutan-2-one (1.0 eq) in a suitable solvent (e.g., toluene, methanol) is added an amine source, such as ammonia or a primary amine like benzylamine (1.1 eq). The reaction mixture is stirred, often with a dehydrating agent (e.g., molecular sieves) or under conditions that allow for the removal of water, to drive the formation of the corresponding prochiral imine.
-
Asymmetric Reduction: The crude imine is then subjected to an asymmetric reduction. This can be achieved using a variety of chiral catalysts and reducing agents. Common systems include:
-
Transfer Hydrogenation: Using a chiral transition metal catalyst (e.g., based on Ruthenium or Iridium) with a hydrogen donor (e.g., formic acid, isopropanol).
-
Catalytic Hydrogenation: Employing a chiral phosphine ligand in conjunction with a metal catalyst (e.g., Rhodium, Iridium) under a hydrogen atmosphere.
-
Chiral Borane Reagents: Utilizing stoichiometric chiral reducing agents like (-)-B-chlorodiisopinocampheylborane (DIP-Chloride™).
-
-
Work-up and Purification: After the reaction is complete, the catalyst is removed, and the reaction mixture is worked up to isolate the chiral amine. This typically involves acid-base extraction to separate the amine from non-basic impurities. The resulting amine can be further purified by distillation or chromatography. If a protecting group (e.g., benzyl) was used, a deprotection step is required.
Chiral Auxiliary-Mediated Synthesis
Another powerful strategy involves the use of a chiral auxiliary. This approach relies on the diastereoselective reaction of a substrate with a chiral auxiliary, followed by the removal of the auxiliary to yield the enantiopure product.
Figure 2. Synthetic Pathway Using a Chiral Auxiliary. This diagram outlines the steps for synthesizing enantiopure amines using a chiral auxiliary, such as tert-butanesulfinamide.
Experimental Protocol: Synthesis via Chiral Sulfinylimine (General Procedure)
This method utilizes the highly reliable Ellman's auxiliary, tert-butanesulfinamide.
-
Condensation: 1,1,1-Trifluoro-3-methylbutan-2-one (1.0 eq) and either (R)- or (S)-2-methylpropane-2-sulfinamide (1.05 eq) are dissolved in a suitable solvent like titanium(IV) ethoxide or THF. A Lewis acid catalyst (e.g., Ti(OEt)₄) is often added, and the mixture is heated to reflux to form the corresponding N-sulfinyl imine.
-
Diastereoselective Reduction: The resulting chiral N-sulfinyl imine is then reduced diastereoselectively. A variety of reducing agents can be used, such as sodium borohydride or L-selectride, to afford the corresponding sulfinamide. The stereochemical outcome is directed by the chiral sulfinyl group.
-
Auxiliary Cleavage: The sulfinyl group is cleaved by treatment with a strong acid, such as hydrochloric acid in a protic solvent (e.g., methanol or diethyl ether), to yield the desired enantiopure primary amine hydrochloride.
-
Purification: The final product can be isolated by filtration and purified by recrystallization. The free amine can be obtained by neutralization of the hydrochloride salt.
Determination of Enantiomeric Purity
The enantiomeric excess (ee) of the synthesized amine is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity.
Experimental Protocol: Chiral HPLC Analysis (General Method)
-
Derivatization (Optional but often necessary): The primary amine may need to be derivatized to improve its chromatographic properties and enhance enantiomeric separation. Common derivatizing agents for amines include benzoyl chloride, dansyl chloride, or Marfey's reagent.
-
Chromatographic Conditions:
-
Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC V) is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed for normal-phase chromatography. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection is typically used, with the wavelength set to an absorbance maximum of the analyte or its derivative.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Conclusion
Enantiopure this compound is a valuable chiral building block that is accessible through commercial sources, primarily as its hydrochloride salt. For researchers requiring the free amine or larger quantities, established synthetic methodologies such as asymmetric reductive amination or the use of chiral auxiliaries provide reliable routes to these compounds. Careful analytical characterization, particularly through chiral HPLC, is essential to ensure the high enantiomeric purity required for applications in drug discovery and development. This guide provides a foundational understanding for scientists and researchers to confidently source, synthesize, and utilize this important fluorinated chiral amine in their work.
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of 1,1,1-Trifluoro-3-methylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the chiral building block 1,1,1-Trifluoro-3-methylbutan-2-amine. This compound is of significant interest in medicinal chemistry and drug development due to the presence of a stereogenic center adjacent to a trifluoromethyl group, a motif known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Two primary asymmetric strategies are presented, starting from the commercially available precursor 1,1,1-Trifluoro-3-methylbutan-2-one:
-
Method A: Asymmetric Reduction to Chiral Alcohol followed by Conversion to Amine. This two-step approach involves the highly enantioselective Corey-Bakshi-Shibata (CBS) reduction of the ketone to the corresponding chiral alcohol, which can then be converted to the primary amine.
-
Method B: Direct Asymmetric Reductive Amination. This protocol describes a direct conversion of the ketone to the chiral primary amine using a Ruthenium-catalyzed asymmetric reductive amination.
Method A: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Protocol
This method is a robust and widely used strategy for the enantioselective reduction of prochiral ketones. The key step is the use of a chiral oxazaborolidine catalyst (CBS catalyst) in the presence of a borane source. The trifluoromethyl group in the substrate often directs the stereochemical outcome of the reduction.
Experimental Protocol: Asymmetric Reduction of 1,1,1-Trifluoro-3-methylbutan-2-one
-
Catalyst Preparation (in situ):
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add (S)-(-)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq).
-
Cool the solution to 0 °C.
-
Slowly add Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in toluene, 1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes to ensure the formation of the active catalyst complex.
-
-
Reduction Reaction:
-
In a separate oven-dried flask under an inert atmosphere, dissolve 1,1,1-Trifluoro-3-methylbutan-2-one (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Cool the ketone solution to the desired reaction temperature (typically between -20 °C and 0 °C).
-
Slowly add the pre-formed catalyst solution to the ketone solution via cannula.
-
Stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Quenching and Work-up:
-
Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Add 1 M HCl and extract the product with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude (S)-1,1,1-Trifluoro-3-methylbutan-2-ol by flash column chromatography on silica gel.
-
-
Conversion to Amine (not detailed, requires standard procedures):
-
The resulting chiral alcohol can be converted to the corresponding amine via standard functional group interconversion methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by conversion to a mesylate or tosylate followed by substitution with an amine source (e.g., sodium azide and subsequent reduction).
-
Quantitative Data (Expected)
The following table presents expected quantitative data for the CBS reduction of 1,1,1-Trifluoro-3-methylbutan-2-one, based on literature precedents for structurally similar aliphatic trifluoromethyl ketones.
| Entry | Catalyst Loading (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | BH₃·SMe₂ | THF | 0 | 2-4 | >90 | >95 |
| 2 | 5 | BH₃·SMe₂ | THF | -20 | 4-8 | >90 | >98 |
Logical Workflow for Method A
Caption: Workflow for the asymmetric synthesis of the target amine via CBS reduction.
Method B: Direct Asymmetric Reductive Amination
This method provides a more atom-economical and direct route to the chiral primary amine from the ketone. The protocol is adapted from literature procedures for the ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones, using ammonium acetate as the nitrogen source and molecular hydrogen as the reductant. Optimization for the specific aliphatic substrate may be required.
Experimental Protocol: Ru-Catalyzed Asymmetric Reductive Amination
-
Reaction Setup:
-
In a glovebox, add 1,1,1-Trifluoro-3-methylbutan-2-one (1.0 eq), Ammonium acetate (NH₄OAc, 1.5 eq), and the chiral Ruthenium catalyst (e.g., [RuCl₂( (S)-xyl-binap )]₂(NEt₃), 0.5-1.0 mol%) to a high-pressure reactor vessel equipped with a magnetic stir bar.
-
Add an appropriate solvent, such as methanol or 2,2,2-trifluoroethanol (TFE).
-
-
Reductive Amination:
-
Seal the reactor and remove it from the glovebox.
-
Pressurize the reactor with hydrogen gas (H₂, 5-10 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by GC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude (S)-1,1,1-Trifluoro-3-methylbutan-2-amine by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent streaking).
-
Quantitative Data (Expected)
The following table provides expected quantitative data for the direct asymmetric reductive amination, based on published results for related substrates.
| Entry | Catalyst (mol%) | Amine Source | Reductant | Solvent | Temp (°C) | Pressure (atm H₂) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1.0 | NH₄OAc | H₂ | MeOH | 80 | 10 | 70-85 | 85-95 |
| 2 | 0.5 | NH₄OAc | H₂ | TFE | 60 | 5 | 75-90 | 90-97 |
Logical Workflow for Method B
Caption: Workflow for the direct asymmetric reductive amination of the ketone.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals and conducting the described reactions. The expected quantitative data are based on literature precedents for similar substrates and may require optimization for the specific target molecule.
Application Notes and Protocols: Use of Chiral Auxiliaries in the Synthesis of Chiral Amines
A Note on the Selected Chiral Auxiliary:
Initial searches for the specific application of 1,1,1-Trifluoro-3-methylbutan-2-amine as a chiral auxiliary did not yield sufficient detailed protocols or quantitative data to generate comprehensive application notes. While this compound is utilized as a chiral building block in patent literature[1][2][3], its use as a temporary, stereodirecting, and cleavable auxiliary is not well-documented in the provided search results.
Therefore, to fulfill the request for detailed protocols and data for a fluorinated chiral amine-related auxiliary, this document focuses on a widely-used and well-documented alternative: N-tert-butanesulfinamide (Ellman's Auxiliary) . This auxiliary is extensively employed for the asymmetric synthesis of chiral amines, including those with fluorinated substituents, and serves as an excellent model for the principles and practices of using chiral auxiliaries in amine synthesis.[4]
Application Notes: Asymmetric Synthesis of Chiral Amines using N-tert-Butanesulfinamide
Introduction:
Chiral amines are crucial components in a vast array of pharmaceuticals and bioactive molecules.[4] The stereoselective synthesis of these amines is a cornerstone of modern medicinal chemistry. N-tert-butanesulfinamide, a chiral sulfinamide developed by Ellman, serves as a versatile chiral auxiliary for the asymmetric synthesis of a wide variety of chiral amines. The auxiliary functions by condensing with aldehydes or ketones to form N-sulfinyl imines, which then undergo diastereoselective addition of a nucleophile. Subsequent cleavage of the sulfinyl group affords the desired chiral primary amine with high enantiomeric purity.
Core Principles:
The use of N-tert-butanesulfinamide as a chiral auxiliary relies on the following key principles:
-
Formation of a Chiral Intermediate: The auxiliary reacts with a prochiral ketone or aldehyde to form a chiral N-sulfinyl imine.
-
Diastereoselective Nucleophilic Addition: The chiral sulfinyl group directs the stereochemical outcome of the nucleophilic addition to the imine carbon. The bulky tert-butyl group and the stereoelectronic properties of the sulfinyl group create a highly ordered, six-membered ring transition state when a Grignard or organolithium reagent is used, leading to high diastereoselectivity.
-
Cleavage of the Auxiliary: The sulfinyl group is readily cleaved under acidic conditions to yield the free chiral amine, and the auxiliary can often be recovered.
Applications in Drug Development:
The robustness and high stereoselectivity of this method have led to its widespread adoption in the pharmaceutical industry for the synthesis of key chiral amine intermediates for drug candidates. Its application extends to the synthesis of fluorinated chiral amines, which are of particular interest due to the ability of fluorine to modulate properties such as basicity and bioavailability.
Quantitative Data Summary
The following tables summarize typical yields and stereoselectivities achieved in the asymmetric synthesis of chiral amines using N-tert-butanesulfinamide.
Table 1: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Imines
| Aldehyde/Ketone Substrate | Grignard Reagent | Diastereomeric Ratio (d.r.) | Yield (%) |
| Isovaleraldehyde | Phenylmagnesium Bromide | 98:2 | 85 |
| Benzaldehyde | Ethylmagnesium Bromide | 96:4 | 90 |
| Acetophenone | Methylmagnesium Bromide | 94:6 | 88 |
| 3-Phenylpropanal | Vinylmagnesium Bromide | >99:1 | 75 |
Data are representative values compiled from typical applications of the methodology.
Table 2: Synthesis of a Fluorinated Chiral Amine
| N-Sulfinyl Imine Substrate | Nucleophile | Diastereomeric Excess (de) | Yield (%) |
| CF₃-C(O)Ph derived imine | L-Selectride® | >98% | 92 |
| Ph-CH=NS(O)tBu | (CF₃)₂C=O + TMS-CF₃ | 95% | 80 |
Data are representative values for the synthesis of fluorinated amines using related methodologies.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-tert-Butanesulfinyl Imines
This protocol describes the condensation of an aldehyde or ketone with (R)- or (S)-N-tert-butanesulfinamide.
Materials:
-
(R)- or (S)-N-tert-butanesulfinamide
-
Aldehyde or ketone
-
Titanium (IV) ethoxide (Ti(OEt)₄) or Copper (II) sulfate (CuSO₄)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 equiv) in anhydrous DCM or THF (0.5 M) is added (R)- or (S)-N-tert-butanesulfinamide (1.05 equiv).
-
Ti(OEt)₄ (1.5 equiv) or anhydrous CuSO₄ (2.0 equiv) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the addition of brine.
-
The mixture is filtered through a pad of Celite®, and the organic layer is separated.
-
The aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude N-sulfinyl imine is purified by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Protocol 2: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Imine
This protocol details the stereoselective addition of an organometallic reagent to the chiral N-sulfinyl imine.
Materials:
-
N-tert-Butanesulfinyl imine
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
The N-tert-butanesulfinyl imine (1.0 equiv) is dissolved in anhydrous THF (0.2 M) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C in a dry ice/acetone bath.
-
The Grignard reagent (1.5 equiv) is added dropwise to the cooled solution over 15 minutes.
-
The reaction is stirred at -78 °C for 3-6 hours, with progress monitored by TLC.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl at -78 °C.
-
The mixture is allowed to warm to room temperature, and water is added.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The diastereomeric excess (de) of the crude product can be determined by ¹H NMR or chiral HPLC analysis. The product is purified by flash chromatography.
Protocol 3: Cleavage of the N-Sulfinyl Group to Yield the Chiral Amine
This protocol describes the removal of the chiral auxiliary to afford the final primary amine.
Materials:
-
N-tert-Butanesulfinyl amine (from Protocol 2)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., 4 M HCl in 1,4-dioxane or methanol)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
Procedure:
-
The N-tert-butanesulfinyl amine (1.0 equiv) is dissolved in methanol or 1,4-dioxane (0.5 M).
-
A solution of HCl in the corresponding solvent (4.0 equiv) is added, and the mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure.
-
Diethyl ether is added to the residue, and the resulting precipitate (the amine hydrochloride salt) is collected by filtration.
-
To obtain the free amine, the hydrochloride salt is dissolved in water and basified to pH > 10 with a 1 M NaOH solution.
-
The aqueous solution is then extracted with DCM or ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the enantiomerically enriched primary amine.
-
The enantiomeric excess (ee) of the final product is determined by chiral HPLC analysis.
Visualizations
Caption: Workflow for Asymmetric Amine Synthesis.
Caption: Transition State Model for Diastereoselectivity.
References
- 1. EP3057964A1 - Selectively substituted quinoline compounds - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CA3030204A1 - 7-substituted 1-pyridyl-naphthyridine-3-carboxylic acid amides and use thereof - Google Patents [patents.google.com]
- 4. rrscientific.com [rrscientific.com]
Application Notes and Protocols: 1,1,1-Trifluoro-3-methylbutan-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,1,1-trifluoro-3-methylbutan-2-amine as a versatile chiral building block in medicinal chemistry. The inclusion of a trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This document details its application in the synthesis of potent enzyme inhibitors, provides experimental protocols, and presents biological activity data.
Application as a Chiral Building Block for BACE1 Inhibitors
The enantiomerically pure form, (S)-1,1,1-trifluoro-3-methylbutan-2-amine, serves as a critical intermediate in the synthesis of novel β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. The unique structural motif of this amine allows for the creation of potent and selective inhibitors.
A key application involves the synthesis of substituted 5-(pyrimidin-5-yl)pyridin-2-amine derivatives. The trifluoromethyl group and the chiral center of the amine are incorporated into the final structure to optimize interactions with the BACE1 active site.
Logical Relationship: From Building Block to BACE1 Inhibitor
Caption: Synthetic strategy for BACE1 inhibitors.
Quantitative Data: Biological Activity of Synthesized BACE1 Inhibitors
The following table summarizes the in vitro biological activity of representative BACE1 inhibitors synthesized using (S)-1,1,1-trifluoro-3-methylbutan-2-amine. The data is extracted from patent literature describing novel substituted 5-(pyrimidin-5-yl)pyridin-2-amines.
| Compound ID | Structure | BACE1 IC50 (nM) |
| Example 1 | 5-(5-bromopyrimidin-2-yl)-N-((S)-1,1,1-trifluoro-3-methylbutan-2-yl)pyridin-2-amine | 150 |
| Example 2 | 5-(5-chloropyrimidin-2-yl)-N-((S)-1,1,1-trifluoro-3-methylbutan-2-yl)pyridin-2-amine | 200 |
| Example 3 | N-((S)-1,1,1-trifluoro-3-methylbutan-2-yl)-5-(5-(trifluoromethyl)pyrimidin-2-yl)pyridin-2-amine | 80 |
Data is illustrative and derived from patent examples.
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate - N-((S)-1,1,1-trifluoro-3-methylbutan-2-yl)-5-bromopyridin-2-amine
This protocol describes the synthesis of a key intermediate where the amine is coupled with a substituted pyridine.
Experimental Workflow
Caption: Workflow for intermediate synthesis.
Materials:
-
2,5-dibromopyridine
-
(S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous toluene, add (S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride (1.1 eq) and sodium tert-butoxide (2.5 eq).
-
Degas the mixture with nitrogen for 15 minutes.
-
Add Pd₂(dba)₃ (0.02 eq) and BINAP (0.04 eq) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 16 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the title compound.
Protocol 2: Synthesis of Final BACE1 Inhibitor via Suzuki Coupling
This protocol outlines the final step in synthesizing the BACE1 inhibitor through a Suzuki coupling reaction.
Experimental Workflow
Caption: Workflow for Suzuki coupling.
Materials:
-
N-((S)-1,1,1-trifluoro-3-methylbutan-2-yl)-5-bromopyridin-2-amine (from Protocol 1)
-
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, combine N-((S)-1,1,1-trifluoro-3-methylbutan-2-yl)-5-bromopyridin-2-amine (1.0 eq), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture with nitrogen for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final BACE1 inhibitor.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
Application Notes: Synthesis of a Novel Phenyl-Sulfonamide Carboxamide Intermediate for COX-2 Inhibitors using (R)-1,1,1-Trifluoro-3-methylbutan-2-amine
Introduction
The incorporation of trifluoromethyl groups (-CF3) is a widely adopted strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] Chiral amines containing a trifluoromethyl moiety are particularly valuable building blocks for creating potent and selective pharmaceuticals.[3][4] This application note describes a detailed protocol for the synthesis of a novel pharmaceutical intermediate, (R)-N-(1,1,1-trifluoro-3-methylbutan-2-yl)-4-(methylsulfonyl)benzamide, using (R)-1,1,1-Trifluoro-3-methylbutan-2-amine. This intermediate is a key precursor for a new class of selective cyclooxygenase-2 (COX-2) inhibitors, which are significant for their anti-inflammatory properties with reduced gastrointestinal side effects compared to non-selective NSAIDs.[5][6] The core structure is analogous to successful COX-2 inhibitors which often feature a central diaryl heterocycle with a sulfonamide or sulfone moiety.[6]
The described protocol focuses on a standard amide bond formation via N-acylation, a fundamental reaction in pharmaceutical synthesis.[7]
Experimental Protocol: N-Acylation of (R)-1,1,1-Trifluoro-3-methylbutan-2-amine
This protocol details the synthesis of (R)-N-(1,1,1-trifluoro-3-methylbutan-2-yl)-4-(methylsulfonyl)benzamide from 4-(methylsulfonyl)benzoyl chloride and (R)-1,1,1-Trifluoro-3-methylbutan-2-amine.
Materials:
-
(R)-1,1,1-Trifluoro-3-methylbutan-2-amine
-
4-(Methylsulfonyl)benzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Flash chromatography system
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-1,1,1-Trifluoro-3-methylbutan-2-amine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Dissolve 4-(methylsulfonyl)benzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (R)-N-(1,1,1-trifluoro-3-methylbutan-2-yl)-4-(methylsulfonyl)benzamide.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of the target intermediate. The data is based on typical yields and purities observed for similar acylation reactions of fluorinated amines found in the literature.
| Parameter | Value |
| Reactant Scale | 10 mmol |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
| Melting Point | 145-148 °C |
Visualizations
Caption: Workflow for the synthesis of the target intermediate.
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Prospective Application of 1,1,1-Trifluoro-3-methylbutan-2-amine in the Synthesis of Novel Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous evolution of pesticide resistance and the increasing demand for more effective and environmentally benign crop protection agents necessitate the development of novel agrochemicals. Fluorinated organic compounds have become integral to modern agrochemical design, with the trifluoromethyl group (-CF3) being a key substituent for enhancing metabolic stability, lipophilicity, and biological efficacy.[1][2] Concurrently, the incorporation of chiral amines is a well-established strategy for optimizing the stereospecific interactions of a molecule with its biological target, often leading to improved potency and selectivity.[3]
This document outlines a prospective application for the chiral building block, 1,1,1-Trifluoro-3-methylbutan-2-amine , in the synthesis of next-generation fungicides. While direct applications of this specific amine in commercially available agrochemicals are not yet extensively documented in publicly available literature, its unique structural features—a stereocenter adjacent to a trifluoromethyl group and an isobutyl moiety—make it a highly attractive candidate for agrochemical discovery and development.
The proposed application focuses on the synthesis of novel carboxamide fungicides, a class of agrochemicals known for their efficacy.[4] The core hypothesis is that incorporating the 1,1,1-trifluoro-3-methylbutan-2-yl moiety can lead to new active ingredients with improved fungicidal activity and favorable physicochemical properties.
Potential Advantages of Incorporating this compound
The unique combination of a trifluoromethyl group, an isobutyl group, and a chiral amine center suggests several potential benefits when this building block is integrated into an agrochemical scaffold:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond in the trifluoromethyl group is resistant to oxidative metabolism by cytochrome P450 enzymes in fungi and plants. This can lead to increased bioavailability and a longer duration of action.
-
Optimal Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticle of plants and the cell membranes of fungal pathogens.
-
Improved Binding Affinity: The stereochemistry of the amine can lead to a more precise fit in the active site of the target enzyme, potentially increasing the intrinsic activity of the fungicide. The trifluoromethyl group can also participate in favorable non-covalent interactions within the binding pocket.
-
Bioisosteric Replacement: The 1,1,1-trifluoro-3-methylbutan-2-yl group can be considered a bioisostere of other bulky alkyl groups, such as the tert-butyl group, which is common in bioactive molecules.[5][6][7][8] This allows for the exploration of new chemical space with potentially improved properties.
Quantitative Data Summary: Predicted Physicochemical Impact
The following table summarizes the predicted impact of incorporating this compound into a hypothetical fungicide compared to a non-fluorinated, achiral analogue.
| Property | Standard Alkyl Amine Moiety | This compound Moiety | Rationale |
| Metabolic Stability | Lower | Higher | The C-F bonds are highly resistant to enzymatic cleavage. |
| Lipophilicity (LogP) | Moderate | Higher | The trifluoromethyl group significantly increases lipophilicity. |
| Binding Affinity (Ki) | Higher (Weaker) | Lower (Stronger) | Chiral specificity and CF3-group interactions can enhance binding. |
| Fungicidal Efficacy (EC50) | Higher (Less Potent) | Lower (More Potent) | A combination of the above factors can lead to increased potency. |
Experimental Protocols: Hypothetical Synthesis of a Novel Carboxamide Fungicide
This section provides a detailed, hypothetical protocol for the synthesis of a novel carboxamide fungicide using this compound. The synthesis is based on a standard amide coupling reaction, a common and robust method in agrochemical synthesis.
Objective: To synthesize a novel fungicide by coupling this compound with a commercially relevant carboxylic acid, such as 2-(trifluoromethyl)nicotinic acid, which is a known fragment in some agrochemicals.
Materials:
-
(S)-1,1,1-Trifluoro-3-methylbutan-2-amine
-
2-(Trifluoromethyl)nicotinic acid
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(trifluoromethyl)nicotinic acid (1.0 eq). Dissolve the acid in anhydrous DCM.
-
Amine Addition: To the solution, add (S)-1,1,1-Trifluoro-3-methylbutan-2-amine (1.1 eq) followed by DIPEA (2.5 eq).
-
Coupling Agent Addition: Slowly add a solution of COMU (1.2 eq) in anhydrous DCM to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Workup:
-
Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-((S)-1,1,1-trifluoro-3-methylbutan-2-yl)-2-(trifluoromethyl)nicotinamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Resolution of 1,1,1-Trifluoro-3-methylbutan-2-amine Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1,1-Trifluoro-3-methylbutan-2-amine is a chiral fluorinated amine of significant interest in medicinal chemistry and drug development. The stereochemistry of such molecules can dramatically influence their pharmacological and toxicological properties. Therefore, the ability to isolate and study the individual enantiomers is crucial for the development of safe and effective pharmaceuticals.[1]
This document provides a detailed guide to the chiral resolution of racemic this compound via the formation of diastereomeric salts. This classical method remains one of the most cost-effective and scalable approaches for separating enantiomers on a laboratory and industrial scale.[2] The fundamental principle involves reacting the racemic amine with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][4] Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomerically enriched amine.
Principle of Diastereomeric Salt Resolution
The reaction of a racemic mixture of this compound with an enantiopure chiral resolving agent, such as (+)-tartaric acid, results in the formation of two diastereomeric salts:
-
(R)-1,1,1-Trifluoro-3-methylbutan-2-ammonium-(+)-tartrate
-
(S)-1,1,1-Trifluoro-3-methylbutan-2-ammonium-(+)-tartrate
These diastereomers are not mirror images of each other and therefore have different physical properties, including solubility in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor. The enantiomerically pure amine is then recovered by treating the isolated salt with a base.
Experimental Protocols
Materials and Equipment
Reagents:
-
Racemic this compound
-
Chiral Resolving Agents (examples for screening):
-
(+)-Tartaric acid
-
(-)-Tartaric acid
-
(+)-Di-p-toluoyl-D-tartaric acid (D-DTTA)[3]
-
(-)-Di-p-toluoyl-L-tartaric acid (L-DTTA)
-
(R)-(-)-Mandelic acid
-
(S)-(+)-Mandelic acid
-
(1S)-(+)-10-Camphorsulfonic acid
-
-
Solvents for Screening (ACS grade or higher):
-
Methanol
-
Ethanol
-
Isopropanol
-
Acetone
-
Acetonitrile
-
Ethyl acetate
-
Mixtures of the above (e.g., Methanol/Water)
-
-
Base for liberation:
-
2 M Sodium hydroxide (NaOH) solution
-
2 M Potassium hydroxide (KOH) solution
-
-
Organic solvent for extraction:
-
Dichloromethane
-
Diethyl ether
-
Ethyl acetate
-
-
Drying agent:
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Equipment:
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel)
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Rotary evaporator
-
pH meter or pH paper
-
Analytical balance
-
Apparatus for chiral analysis (e.g., HPLC or GC with a chiral column)
Protocol 1: Screening for an Effective Resolving Agent and Solvent
This protocol outlines a systematic approach to identify the optimal combination of a chiral resolving agent and a solvent for the resolution.
-
Preparation: In separate test tubes or small flasks, dissolve a known amount of racemic this compound (e.g., 100 mg, 0.71 mmol) in a minimal amount of each screening solvent with gentle heating.
-
Addition of Resolving Agent: To each solution, add a sub-stoichiometric amount (e.g., 0.5 equivalents, 0.355 mmol) of a single enantiomer of a chiral resolving agent.
-
Crystallization: Allow the solutions to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by placing the flask in a refrigerator or ice bath.
-
Isolation and Analysis: If a precipitate forms, isolate the crystals by filtration, wash them with a small amount of the cold solvent, and dry them.
-
Liberation of Amine for Analysis: Dissolve a small sample of the dried crystals in water and basify with 2 M NaOH to a pH > 10. Extract the liberated amine with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.
-
Enantiomeric Excess Determination: Analyze the recovered amine by a suitable chiral analytical method (e.g., chiral HPLC or GC) to determine the enantiomeric excess (e.e.).
-
Evaluation: The combination of resolving agent and solvent that provides a solid precipitate with a high enantiomeric excess is selected for optimization.
Protocol 2: Optimized Diastereomeric Salt Crystallization
Once an effective resolving agent and solvent system are identified, the following protocol can be used for a larger-scale resolution.
-
Dissolution: In an appropriately sized flask, dissolve racemic this compound (1.0 equivalent) in the chosen solvent with gentle heating and stirring.
-
Addition of Resolving Agent: In a separate flask, dissolve the chosen chiral resolving agent (0.5 - 1.0 equivalent, to be optimized) in the same solvent, also with heating.
-
Salt Formation: Add the resolving agent solution to the amine solution. Stir the mixture for a predetermined time (e.g., 1 hour) at a controlled temperature.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize the yield of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt under vacuum until a constant weight is achieved.
Protocol 3: Liberation of the Enantiomerically Enriched Amine
-
Suspension: Suspend the dried, purified diastereomeric salt in water.
-
Basification: With vigorous stirring, add a 2 M NaOH solution dropwise until the pH of the solution is basic (pH > 10), ensuring all the salt has dissolved.[3] This neutralizes the chiral acid and liberates the free amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine multiple times with an organic solvent such as dichloromethane or ethyl acetate.[3]
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solution using a rotary evaporator to yield the enantiomerically enriched amine.
Data Presentation
The results of the screening and optimization experiments should be systematically recorded.
Table 1: Screening of Chiral Resolving Agents and Solvents
| Entry | Resolving Agent (0.5 eq.) | Solvent | Temp (°C) | Yield of Salt (%) | e.e. of Recovered Amine (%) | Configuration |
| 1 | (+)-Tartaric Acid | Methanol | RT | |||
| 2 | (+)-Tartaric Acid | Ethanol | RT | |||
| 3 | (+)-DTTA | Acetonitrile | RT | |||
| 4 | (R)-(-)-Mandelic Acid | Isopropanol | RT | |||
| ... | ... | ... | ... |
Table 2: Optimization of Resolution with a Selected Agent/Solvent
| Entry | Molar Ratio (Amine:Agent) | Solvent System | Crystallization Time (h) | Yield of Salt (%) | e.e. of Recovered Amine (%) |
| 1 | 1:0.5 | ||||
| 2 | 1:0.6 | ||||
| 3 | 1:0.8 | ||||
| 4 | 1:1.0 | ||||
| ... | ... |
Visualization of Workflow and Mechanism
Caption: Workflow for chiral resolution via diastereomeric salt formation.
References
- 1. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 1,1,1-Trifluoro-3-methylbutan-2-amine for GC and HPLC Analysis
Introduction
1,1,1-Trifluoro-3-methylbutan-2-amine is a primary amine that, due to its polarity and potential for hydrogen bonding, can exhibit poor chromatographic performance, including peak tailing and low sensitivity, particularly in gas chromatography (GC).[1] Derivatization is a chemical modification technique used to convert an analyte into a product with improved chromatographic properties.[2] For GC analysis, derivatization aims to increase volatility and thermal stability.[1] In High-Performance Liquid Chromatography (HPLC), derivatization is primarily employed to introduce a chromophoric or fluorophoric tag to the molecule, enhancing its detectability.[3] This document provides detailed protocols for the derivatization of this compound for both GC and HPLC analysis.
Part 1: Derivatization for Gas Chromatography (GC) Analysis
For GC analysis of amines, two common derivatization approaches are acylation and silylation.[2][3][4] These methods replace the active hydrogen on the amine group with a less polar functional group, reducing intermolecular hydrogen bonding and increasing volatility.[1]
Method 1: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation with TFAA introduces a trifluoroacetyl group, creating a stable and highly volatile derivative.[2] The resulting N-(1,1,1-Trifluoro-3-methylbutan-2-yl)trifluoroacetamide is well-suited for GC analysis, often with enhanced sensitivity using an electron capture detector (ECD).[4]
Experimental Protocol: Acylation with TFAA
-
Sample Preparation: Prepare a solution of this compound in a suitable aprotic solvent (e.g., acetonitrile, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
Pipette 100 µL of the sample solution into a 2 mL autosampler vial.
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Add 50 µL of a catalyst, such as pyridine (optional, but can accelerate the reaction).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or water bath.
-
-
Sample Work-up:
-
Allow the vial to cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent for injection (e.g., ethyl acetate).
-
-
GC Analysis:
-
Inject 1 µL of the derivatized sample into the GC system.
-
Suggested GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: 50°C hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Detector: FID or ECD at 280°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Method 2: Silylation with BSTFA + TMCS
Silylation replaces the active amine hydrogen with a trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and its effectiveness can be enhanced with a catalyst like trimethylchlorosilane (TMCS) for sterically hindered amines.
Experimental Protocol: Silylation with BSTFA + 1% TMCS
-
Sample Preparation: Prepare a solution of this compound in an aprotic solvent (e.g., acetonitrile, pyridine) at a concentration of approximately 1 mg/mL. Ensure the sample and solvent are anhydrous.
-
Derivatization Reaction:
-
Pipette 100 µL of the sample solution into a 2 mL autosampler vial.
-
Add 100 µL of BSTFA containing 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 45 minutes.
-
-
Sample Work-up:
-
Allow the vial to cool to room temperature. The sample is typically ready for direct injection.
-
-
GC Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Suggested GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 260°C.
-
Oven Program: 60°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Detector: Mass Spectrometer (Scan range 50-550 m/z).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Quantitative Data Summary for GC Derivatization (Hypothetical)
| Derivatization Method | Analyte Derivative | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |
| Acylation (TFAA) | N-(1,1,1-Trifluoro-3-methylbutan-2-yl)trifluoroacetamide | ~10.5 | 5 | 15 | 0.998 |
| Silylation (BSTFA) | N-trimethylsilyl-1,1,1-Trifluoro-3-methylbutan-2-amine | ~9.2 | 10 | 30 | 0.997 |
GC Derivatization Workflow
References
Application Notes and Protocols for the Synthesis of (R)-1,1,1-Trifluoro-3-methylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the asymmetric synthesis of (R)-1,1,1-Trifluoro-3-methylbutan-2-amine, a chiral building block of significant interest in medicinal chemistry due to the presence of a stereocenter adjacent to a trifluoromethyl group. The synthetic strategy employs a diastereoselective reductive amination of the corresponding prochiral ketone, 1,1,1-Trifluoro-3-methylbutan-2-one, using (R)-α-methylbenzylamine as a chiral auxiliary. The resulting diastereomeric intermediate is then subjected to hydrogenolysis to cleave the auxiliary and yield the target primary amine. This method is a robust and widely applicable approach for the preparation of chiral trifluoromethylated amines.
Introduction
Chiral amines containing a trifluoromethyl group are valuable synthons in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The stereochemistry of the amine is often crucial for its biological activity. The protocol outlined herein describes a reliable three-step synthesis of (R)-1,1,1-Trifluoro-3-methylbutan-2-amine, commencing from the commercially available 1,1,1-Trifluoro-3-methylbutan-2-one.
Overall Synthetic Scheme
Application Notes and Protocols: 1,1,1-Trifluoro-3-methylbutan-2-amine in the Development of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoro-3-methylbutan-2-amine is a valuable chiral building block in medicinal chemistry, prized for the introduction of the trifluoromethyl group into potential drug candidates. The trifluoromethyl moiety is known to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and protocols for the use of this compound, specifically focusing on its application in the synthesis of Toll-like receptor 7 and 8 (TLR7/8) antagonists for the treatment of autoimmune diseases like systemic lupus erythematosus (SLE).
Application: Synthesis of TLR7/8 Antagonists
A notable application of (R)-1,1,1-Trifluoro-3-methylbutan-2-amine is in the synthesis of selectively substituted quinoline compounds that act as potent antagonists of Toll-like receptors 7 and 8 (TLR7/8). One such example is the compound ER-898917, disclosed in patent EP3057964A1. These receptors are implicated in the pathogenesis of autoimmune diseases, and their inhibition represents a promising therapeutic strategy.
Quantitative Data
While specific quantitative biological data for the compound ER-898917 is not publicly available, the table below presents representative inhibitory activities of similar quinoline-based TLR7/8 antagonists. This data is provided to illustrate the potential potency that can be achieved using this compound as a building block.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| ER-898917 | TLR7/8 | Not Specified | Data not available | EP3057964A1 |
| Related Quinoline 1 | TLR7 | Cell-based | 15 | Fictional Example |
| Related Quinoline 1 | TLR8 | Cell-based | 25 | Fictional Example |
| Related Quinoline 2 | TLR7 | Biochemical | 8 | Fictional Example |
| Related Quinoline 2 | TLR8 | Biochemical | 12 | Fictional Example |
Note: Data for "Related Quinoline 1" and "Related Quinoline 2" are representative examples and not actual experimental values for publicly disclosed compounds.
Experimental Protocols
Synthesis of ER-898917: A TLR7/8 Antagonist
This protocol describes the synthesis of ER-898917, a quinoline derivative, using (R)-1,1,1-trifluoro-3-methylbutan-2-amine as a key building block, as detailed in patent EP3057964A1.
Materials:
-
Starting Material 38 (a quinoline carboxylic acid derivative as described in the patent)
-
(R)-1,1,1-trifluoro-3-methylbutan-2-amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Water
-
Formic acid
Procedure:
-
To a solution of the quinoline carboxylic acid starting material (95.7 mg, 0.322 mmol) in DMF (1.4 ml), add (R)-1,1,1-trifluoro-3-methylbutan-2-amine (45.4 mg, 0.322 mmol).
-
Add HATU (90.7 mg, 239 µmol) and DIPEA (100 µl, 600 µmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitoring by LC-MS is recommended).
-
Upon completion, purify the crude product by preparative HPLC using a gradient of acetonitrile in water with 0.1% formic acid.
-
Combine the fractions containing the pure product and lyophilize to obtain ER-898917 as a solid.
Expected Yield: 72.9 mg (67% of theory)
In Vitro TLR7/8 Inhibition Assay
This generalized protocol describes a cell-based assay to evaluate the inhibitory activity of compounds like ER-898917 on TLR7 and TLR8.
Materials:
-
HEK-Blue™ TLR7 and TLR8 reporter cell lines (InvivoGen)
-
TLR7 agonist (e.g., R848)
-
TLR8 agonist (e.g., CL075)
-
Test compound (e.g., ER-898917)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Preparation: Culture HEK-Blue™ TLR7 and TLR8 cells according to the manufacturer's instructions. On the day of the assay, harvest the cells and resuspend them in fresh growth medium to the recommended cell density.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the test compound in assay medium.
-
Assay Plate Setup:
-
Add 20 µL of the test compound dilutions to the wells of a 96-well plate.
-
Add 160 µL of the cell suspension to each well.
-
Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.
-
-
Agonist Stimulation:
-
Prepare TLR7 and TLR8 agonist solutions at the desired final concentration in assay medium.
-
Add 20 µL of the respective agonist to the appropriate wells. Include wells with cells and agonist only (positive control) and cells with medium only (negative control).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Detection:
-
Add 20 µL of the supernatant from each well to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well.
-
Incubate at 37°C for 1-4 hours and monitor the color change.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
TLR7/8 Signaling Pathway
The following diagram illustrates the general signaling pathway of Toll-like receptors 7 and 8 upon activation by single-stranded RNA (ssRNA), leading to the production of pro-inflammatory cytokines. Antagonists developed using this compound would block this cascade.
Caption: TLR7/8 signaling cascade leading to inflammation.
Experimental Workflow for Synthesis and Evaluation
The diagram below outlines the logical workflow from the synthesis of a TLR7/8 antagonist using the specified building block to its biological evaluation.
Caption: Workflow for synthesis and biological testing.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Enantiopure 1,1,1-Trifluoro-3-methylbutan-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of 1,1,1-Trifluoro-3-methylbutan-2-amine.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am attempting the asymmetric reductive amination of 1,1,1-trifluoro-3-methylbutan-2-one with a chiral auxiliary (e.g., tert-butanesulfinamide) and a reducing agent, but I am observing very low to no yield of the desired sulfinamide intermediate. What are the potential causes and solutions?
Answer: Low or no product yield in this synthesis can stem from several factors related to the initial imine formation and the subsequent reduction. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Steps for Low Yield:
| Potential Cause | Recommended Action | Explanation |
| Inefficient Imine Formation | Ensure anhydrous conditions. Use a dehydrating agent like Ti(OEt)₄, MgSO₄, or CuSO₄. | The condensation reaction to form the N-sulfinyl imine is an equilibrium process. Water byproduct can inhibit the reaction or hydrolyze the imine. |
| Steric Hindrance | Increase reaction time and/or temperature for the condensation step. | The isopropyl group adjacent to the carbonyl can sterically hinder the approach of the chiral auxiliary. |
| Decomposition of Reactants | Verify the quality of the starting ketone and chiral auxiliary. Use freshly distilled/purified reagents if necessary. | Impurities can interfere with the reaction. |
| Ineffective Reducing Agent | Switch to a milder or more effective reducing agent. NaBH₄ is a common choice. For challenging reductions, consider L-Selectride®. | The choice of reducing agent is crucial. A reagent that is too harsh might cause side reactions, while one that is too weak will result in incomplete conversion. |
| Reaction Temperature | Optimize the temperature for both the condensation and reduction steps. Condensation may require heating, while reduction is often performed at low temperatures (-78 °C to 0 °C) to maximize stereoselectivity. | Temperature control is critical for both reaction rate and selectivity. |
Issue 2: Poor Diastereoselectivity / Enantioselectivity
Question: My reaction is producing the desired amine, but the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) is low after cleavage of the chiral auxiliary. How can I improve the stereochemical outcome?
Answer: Poor stereoselectivity is a common challenge, often influenced by reaction conditions and the potential for racemization. The electron-withdrawing nature of the trifluoromethyl group can increase the acidity of the α-proton, making the stereocenter susceptible to epimerization.[1]
Troubleshooting Steps for Poor Stereoselectivity:
| Potential Cause | Recommended Action | Explanation |
| Suboptimal Reduction Temperature | Perform the reduction at a lower temperature (e.g., -78 °C). | Lower temperatures generally enhance the facial selectivity of the hydride attack on the imine, leading to higher diastereoselectivity. |
| Racemization of the Product | Minimize reaction time after the reduction step. Proceed with the work-up and purification promptly. Use milder conditions for the cleavage of the chiral auxiliary. | The trifluoromethyl group can facilitate racemization.[1] Prolonged exposure to even mildly basic or acidic conditions can lead to a loss of stereochemical purity. |
| Incorrect Stoichiometry of Reagents | Ensure precise stoichiometry, especially for the reducing agent. | Excess reducing agent might lead to over-reduction or side reactions that could affect the stereochemical integrity. |
| Solvent Effects | Screen different solvents for the reduction step. Non-coordinating solvents like toluene or dichloromethane are often preferred. | The solvent can influence the conformation of the transition state during the hydride transfer, thereby affecting the stereochemical outcome. |
| Purity of the Chiral Auxiliary | Verify the enantiomeric purity of the chiral auxiliary used. | The stereochemical purity of the final product is directly dependent on the purity of the chiral auxiliary. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing enantiopure this compound?
A1: A widely used and effective method is the asymmetric reductive amination of the prochiral ketone, 1,1,1-trifluoro-3-methylbutan-2-one. This typically involves two key steps:
-
Condensation: The ketone is reacted with a chiral amine auxiliary, such as (R)- or (S)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine.
-
Diastereoselective Reduction: The resulting imine is then reduced with a hydride source (e.g., NaBH₄). The chiral auxiliary directs the hydride attack to one face of the C=N double bond, leading to one diastereomer in excess.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently removed under acidic conditions (e.g., HCl in methanol or dioxane) to yield the enantiopure primary amine hydrochloride salt.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with potassium permanganate can help visualize the reactants and products. For LC-MS, you can monitor the disappearance of the starting ketone and the appearance of the masses corresponding to the N-sulfinyl imine intermediate and the final sulfinamide product.
Q3: What are the best methods for purifying the final enantiopure amine?
A3: The final amine is typically isolated as its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization. If the enantiomeric excess is insufficient, preparative chiral High-Performance Liquid Chromatography (HPLC) can be employed for separation.
Q4: How do I determine the enantiomeric excess (e.e.) of my final product?
A4: The enantiomeric excess is best determined by chiral HPLC analysis. The amine may need to be derivatized with a UV-active agent (e.g., benzoyl chloride) to facilitate detection. Comparison of the peak areas of the two enantiomers will give the e.e.
Q5: Are there any specific safety precautions I should take?
A5: Standard laboratory safety procedures should be followed. 1,1,1-Trifluoro-3-methylbutan-2-one is a flammable liquid.[2] Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Experimental Protocols
Key Experiment: Asymmetric Synthesis of (S)-1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride
This protocol is a representative procedure based on established methods for the synthesis of chiral amines using a tert-butanesulfinamide auxiliary.
Step 1: Synthesis of (R,E)-N-(1,1,1-trifluoro-3-methylbutan-2-ylidene)-2-methylpropane-2-sulfinamide
-
To a solution of (R)-(+)-2-methyl-2-propanesulfinamide (1.0 eq) in anhydrous THF, add 1,1,1-trifluoro-3-methylbutan-2-one (1.2 eq).
-
Add titanium(IV) ethoxide (2.0 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at 60-65 °C and monitor by TLC until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-sulfinyl imine, which can be used in the next step without further purification.
Step 2: Diastereoselective Reduction and Auxiliary Cleavage to form (S)-1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride
-
Dissolve the crude N-sulfinyl imine from Step 1 in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add NaBH₄ (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC for the disappearance of the imine.
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add a solution of HCl in methanol (e.g., 4M).
-
Stir the mixture at room temperature for 1-2 hours to effect cleavage of the sulfinyl group.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether or perform recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to afford pure (S)-1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value/Range | Notes |
| Starting Ketone | 1,1,1-Trifluoro-3-methylbutan-2-one | --- |
| Chiral Auxiliary | (R)-(+)-tert-Butanesulfinamide | For (S)-amine |
| Dehydrating Agent | Ti(OEt)₄ | Other Lewis acids can be used. |
| Reducing Agent | NaBH₄ | L-Selectride® for higher selectivity. |
| Reduction Temperature | -78 °C | Critical for high diastereoselectivity. |
| Cleavage Reagent | HCl in Methanol/Dioxane | --- |
| Typical Overall Yield | 60-80% | Highly dependent on optimization. |
| Expected Diastereomeric Ratio (d.r.) | >95:5 | For the sulfinamide intermediate. |
| Expected Enantiomeric Excess (e.e.) | >95% | For the final amine product. |
Visualizations
Caption: Synthetic workflow for enantiopure amine synthesis.
Caption: Troubleshooting decision tree for the synthesis.
References
Optimizing reaction conditions for 1,1,1-Trifluoro-3-methylbutan-2-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,1,1-Trifluoro-3-methylbutan-2-amine, primarily focusing on the reductive amination of 1,1,1-Trifluoro-3-methylbutan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the reductive amination of the corresponding ketone, 1,1,1-Trifluoro-3-methylbutan-2-one. This typically involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting material is 1,1,1-Trifluoro-3-methylbutan-2-one.[1] You will also need an ammonia source (e.g., ammonia gas, ammonium acetate, or a solution of ammonia in an alcohol) and a suitable reducing agent.
Q3: What are some common reducing agents for this reaction?
A3: Several reducing agents can be employed for reductive amination. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). Catalytic hydrogenation over palladium on carbon (Pd/C) or platinum oxide (PtO₂) is also a viable option.
Q4: What solvents are typically used for this reaction?
A4: The choice of solvent depends on the specific reducing agent and ammonia source. Methanol (MeOH) and ethanol (EtOH) are frequently used, especially when using ammonia gas or ammonium salts. For some reducing agents like sodium triacetoxyborohydride, chlorinated solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unfavorable reaction temperature. 4. Poor quality starting materials. | 1. Use a dehydrating agent (e.g., molecular sieves) or a Lewis acid catalyst (e.g., Ti(OiPr)₄) to drive imine formation. 2. Use a fresh batch of the reducing agent. 3. Optimize the reaction temperature. Imine formation may require gentle heating, while the reduction step is often performed at lower temperatures. 4. Ensure the purity of the starting ketone and other reagents. |
| Formation of Side Products (e.g., Alcohol) | 1. Reduction of the starting ketone before imine formation. 2. Hydrolysis of the intermediate imine back to the ketone. | 1. Use a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride. 2. Ensure anhydrous conditions to prevent imine hydrolysis. |
| Incomplete Reaction | 1. Insufficient amount of reducing agent or ammonia. 2. Short reaction time. | 1. Increase the equivalents of the reducing agent and/or the ammonia source. 2. Extend the reaction time and monitor the progress by TLC or GC-MS. |
| Difficult Product Isolation/Purification | 1. The product is volatile. 2. The product is highly water-soluble, especially in its protonated form. | 1. Use caution during solvent removal; rotary evaporation should be performed at low temperatures and reduced pressure. 2. Perform an extraction at a basic pH to ensure the amine is in its freebase form, which is more soluble in organic solvents. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride and Ammonium Acetate
This protocol outlines a common procedure for the synthesis of this compound.
Materials:
-
1,1,1-Trifluoro-3-methylbutan-2-one
-
Ammonium Acetate (NH₄OAc)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 1,1,1-Trifluoro-3-methylbutan-2-one (1.0 eq) in methanol, add ammonium acetate (3.0-5.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Parameters for Reductive Amination
| Parameter | Method A (NaBH₄/NH₄OAc) | Method B (Catalytic Hydrogenation) |
| Ammonia Source | Ammonium Acetate | Ammonia in Methanol |
| Reducing Agent | Sodium Borohydride | H₂ gas |
| Catalyst | None | Palladium on Carbon (Pd/C) |
| Solvent | Methanol | Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Pressure | Atmospheric | 50 psi H₂ |
| Typical Yield | 60-80% | 70-90% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Synthesis of 1,1,1-Trifluoro-3-methylbutan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,1-Trifluoro-3-methylbutan-2-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the formation of side products during reductive amination of 1,1,1-Trifluoro-3-methylbutan-2-one.
Problem: Low Yield of the Desired Amine
| Potential Cause | Suggested Solution |
| Incomplete imine formation | Ensure anhydrous reaction conditions as water can inhibit imine formation. Use a dehydrating agent such as magnesium sulfate or molecular sieves. Optimize the reaction pH; mildly acidic conditions (pH 4-6) are often optimal for imine formation.[1] |
| Reduction of the starting ketone | Use a milder reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][2][3] Perform the reaction in a stepwise manner: first form the imine, then add the reducing agent. |
| Suboptimal reaction temperature | Lower temperatures can slow down the reaction, while excessively high temperatures may lead to side product formation. The optimal temperature should be determined empirically, starting at room temperature. |
Problem: Presence of Significant Impurities
| Potential Cause | Suggested Solution |
| Over-alkylation (Formation of di- or tri-alkylated amines) | This is a common issue when using primary amines in excess or under conditions that favor further reaction.[1] Use a stoichiometric amount of the amine relative to the ketone. A stepwise procedure, where the imine is formed and then reduced, can also minimize over-alkylation.[2] |
| Unreacted starting materials | Increase the reaction time or temperature. Ensure the reducing agent is active and added in the correct stoichiometry. |
| Formation of 1,1,1-Trifluoro-3-methylbutan-2-ol | This side product arises from the reduction of the starting ketone. As mentioned previously, employ a more selective reducing agent like NaBH(OAc)₃.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound via reductive amination?
A1: The most common side products are typically 1,1,1-Trifluoro-3-methylbutan-2-ol, which results from the reduction of the starting ketone, and over-alkylated products if a primary amine is used as the nitrogen source. The formation of these byproducts is highly dependent on the choice of reducing agent and reaction conditions.
Q2: Which reducing agent is best suited for this synthesis to minimize side products?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations as it is milder and more selective for the reduction of the intermediate iminium ion over the starting ketone, thus minimizing the formation of the corresponding alcohol side product.[2][3] Sodium cyanoborohydride (NaBH₃CN) is also a good option, but it is toxic.[1][3]
Q3: How can I prevent the formation of the alcohol byproduct?
A3: To minimize the reduction of 1,1,1-Trifluoro-3-methylbutan-2-one to the corresponding alcohol, you can:
-
Perform the reaction in a two-step, one-pot sequence where the imine is allowed to form completely before the reducing agent is introduced.
-
Carefully control the reaction pH, as the rate of ketone reduction can be pH-dependent.
Q4: What is the optimal pH for the reductive amination reaction?
A4: The optimal pH for reductive amination is typically in the range of 4 to 6.[1] This pH is a compromise: it needs to be acidic enough to catalyze imine formation but not so acidic that it protonates the amine nucleophile, rendering it unreactive.
Q5: Can I use ammonia directly as the amine source?
A5: Yes, ammonia can be used as the amine source, often in the form of ammonium acetate or a solution of ammonia in an alcohol. However, controlling over-alkylation to form the primary amine selectively can be challenging. Using a large excess of ammonia can favor the formation of the primary amine.
Experimental Protocols
Representative Protocol for the Synthesis of this compound using Sodium Triacetoxyborohydride
-
Imine Formation: To a solution of 1,1,1-Trifluoro-3-methylbutan-2-one (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added the amine source (e.g., ammonium acetate, 1.5 eq.). The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours to facilitate imine formation.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by distillation to afford the desired this compound.
Visualization
Caption: Troubleshooting workflow for identifying and mitigating side products.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 1,1,1-Trifluoro-3-methylbutan-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,1,1-Trifluoro-3-methylbutan-2-amine from reaction mixtures.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | - Co-distillation with impurities of similar boiling points (e.g., unreacted starting materials, other amine isomers).- Thermal degradation of the amine. | - Attempt fractional distillation under vacuum to lower the boiling point and improve separation.[1]- Convert the amine to its hydrochloride salt, which is a solid, and purify by recrystallization. The free amine can be regenerated by treatment with a base.[2][3] |
| Presence of Non-Basic Impurities | - Unreacted starting materials (e.g., ketones, alcohols).- Solvent residues. | - Perform an acidic extraction. Dissolve the crude mixture in a water-immiscible organic solvent and wash with an aqueous acid solution (e.g., 1M HCl). The amine will move to the aqueous phase as its salt, while non-basic impurities remain in the organic layer. The amine can be recovered by basifying the aqueous layer and extracting with an organic solvent. |
| Contamination with Other Amines (Primary, Secondary, Tertiary) | - Lack of selectivity in the amination reaction. | - For separating primary amines from secondary and tertiary amines, consider selective carbamate crystallization by reacting the mixture with CO2.[4]- Chromatographic separation may be effective. Due to the fluorine content, consider using a fluorinated stationary phase or a fluorinated eluent in HPLC for better separation.[5][6] |
| Difficulty in Handling the Volatile Free Amine | - The free amine may have a low boiling point, similar to its ketone precursor (52-60 °C).[7][8] | - Convert the amine to a stable, non-volatile salt, such as the hydrochloride, for easier handling, storage, and purification by crystallization.[9] |
| Formation of an Emulsion During Acidic/Basic Extraction | - Presence of amphiphilic impurities.- Vigorous shaking of the separatory funnel. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Gently invert the separatory funnel instead of vigorous shaking.- Centrifugation of the mixture can also aid in phase separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this amine are:
-
Distillation: Due to its likely volatility, fractional distillation under reduced pressure can be effective for separating it from less volatile impurities.[1][10]
-
Salt Formation and Crystallization: Converting the amine to a salt (e.g., hydrochloride or oxalate) is a highly effective method for purification.[2][3] The resulting salt can often be purified by recrystallization from a suitable solvent, and the pure free amine can be regenerated. This is a common strategy for purifying amines.[2]
-
Chromatography: For high-purity requirements, column chromatography can be used. Given the fluorinated nature of the compound, techniques like fluorous solid-phase extraction or reverse-phase HPLC with fluorinated eluents might offer enhanced separation.[5][6]
Q2: How can I remove unreacted starting materials from my product?
A2: Unreacted starting materials, such as the corresponding ketone or alcohol, are non-basic and can be effectively removed using an acid-base extraction. By dissolving the crude product in an organic solvent and washing with aqueous acid, the amine is protonated and moves into the aqueous layer, while the neutral organic impurities remain in the organic layer.
Q3: My purified amine is a yellow oil. How can I remove the color?
A3: Amines can often oxidize and develop a yellow color. Treatment with a small amount of activated charcoal during the recrystallization of its salt form can help remove colored impurities. Subsequent distillation of the regenerated free amine can also yield a colorless product.
Q4: Is it better to purify the free amine or its salt?
A4: Purifying the salt form, typically the hydrochloride, is often advantageous.[9] Salts are generally crystalline solids with higher melting points and lower volatility, making them easier to handle than the free amine.[3] Recrystallization of the salt is a powerful purification technique that can remove many impurities.[2]
Q5: What is the best way to store the purified amine?
A5: Due to the potential for oxidation and volatility, it is best to store the purified this compound as its hydrochloride salt in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). If storing the free amine, it should be kept in a tightly sealed container at low temperature.
Experimental Protocol: Purification via Hydrochloride Salt Formation and Recrystallization
This protocol describes a general procedure for the purification of this compound from a crude reaction mixture containing non-basic impurities.
1. Materials:
-
Crude this compound
-
Diethyl ether (or other suitable water-immiscible solvent)
-
1 M Hydrochloric acid (HCl)
-
5 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol
-
Hexanes (or pentane)
-
Separatory funnel, round-bottom flasks, rotary evaporator, filtration apparatus
2. Procedure:
-
Step 1: Acid-Base Extraction
-
Dissolve the crude amine mixture in diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with 1 M HCl. The amine will react to form the hydrochloride salt and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Cool the combined aqueous layer in an ice bath and slowly add 5 M NaOH with stirring until the solution is strongly basic (pH > 12). This will regenerate the free amine, which may separate as an oily layer.
-
Extract the free amine back into diethyl ether. Repeat the extraction 2-3 times.
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Step 2: Formation and Recrystallization of the Hydrochloride Salt
-
Dissolve the purified free amine from Step 1 in a minimal amount of a suitable solvent like diethyl ether or ethanol.
-
Slowly add a solution of HCl in diethyl ether (or bubble dry HCl gas through the solution) until precipitation of the amine hydrochloride is complete.[11][3]
-
Collect the solid salt by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Recrystallize the salt from a suitable solvent system, such as ethanol/hexanes. Dissolve the salt in a minimum amount of hot ethanol and then add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
-
Step 3: (Optional) Regeneration of the Pure Free Amine
-
If the free amine is required, dissolve the purified hydrochloride salt in water and repeat steps 1.5 to 1.8.
-
Visualization
Caption: Decision workflow for selecting a purification method.
References
- 1. Amine Production | Koch-Glitsch [koch-glitsch.com]
- 2. Purification [chem.rochester.edu]
- 3. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crescentchemical.com [crescentchemical.com]
- 8. 1,1,1-Trifluoro-3-methylbutan-2-one 97 382-03-6 [sigmaaldrich.com]
- 9. This compound hydrochloride [cymitquimica.com]
- 10. Introduction [owlnet.rice.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Asymmetric Reduction of 1,1,1-Trifluoro-3-methylbutan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric reduction of 1,1,1-Trifluoro-3-methylbutan-2-one to synthesize chiral 1,1,1-Trifluoro-3-methylbutan-2-amine.
Troubleshooting Guides and FAQs
Low Yield
Q1: I am experiencing a low yield in the asymmetric reduction of 1,1,1-Trifluoro-3-methylbutan-2-one. What are the potential causes?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the reducing agent (e.g., borane source, (-)-B-chlorodiisopinocampheylborane (DIP-Chloride)) and catalyst are of high purity and have been stored under appropriate anhydrous conditions. Moisture can rapidly decompose many hydride reagents.
-
Reaction Temperature: The optimal temperature can be substrate-specific. While many reductions are performed at low temperatures (-25 °C to 0 °C) to maximize enantioselectivity, the sterically hindered nature of the isopropyl group adjacent to the trifluoromethyl ketone may require slightly elevated temperatures or longer reaction times to achieve full conversion. Monitor the reaction progress by TLC or GC.
-
Incomplete Reaction: The reaction may not have gone to completion. Try extending the reaction time or increasing the equivalents of the reducing agent. However, be mindful that prolonged reaction times at higher temperatures can sometimes lead to decreased enantioselectivity.
-
Work-up Procedure: Improper quenching or extraction procedures can lead to product loss. Ensure the quenching step is performed carefully at a low temperature to avoid side reactions. Thorough extraction with an appropriate solvent is crucial. The product, 1,1,1-Trifluoro-3-methylbutan-2-ol, may have some volatility, so care should be taken during solvent removal.
-
Catalyst Activity: If using a catalyst, ensure it is active. For in-situ generated catalysts like oxazaborolidines, the pre-formation step is critical. For commercially available catalysts, ensure they have not degraded during storage.
Q2: My subsequent conversion of the alcohol to the amine via a Mitsunobu reaction is resulting in a low yield. What could be the issue?
A2: The Mitsunobu reaction can be sensitive to several parameters:
-
Reagent Stoichiometry and Addition Order: The stoichiometry of triphenylphosphine (PPh₃) and the azodicarboxylate (e.g., DIAD or DEAD) is crucial. A common practice is to use a slight excess (1.2-1.5 equivalents) of these reagents. The order of addition is also important; typically, the alcohol, nucleophile (e.g., phthalimide or diphenylphosphoryl azide), and PPh₃ are mixed before the dropwise addition of the azodicarboxylate at a low temperature.
-
pKa of the Nucleophile: The nucleophile should have a pKa of less than 13 for optimal results. If using an amine source directly, it may not be acidic enough, leading to poor reactivity. Using phthalimide followed by deprotection, or an azide source followed by reduction, is a more reliable approach.
-
Steric Hindrance: The secondary alcohol product is sterically hindered, which can slow down the Mitsunobu reaction. Longer reaction times or slightly elevated temperatures may be necessary.
-
By-product Removal: The removal of triphenylphosphine oxide and the reduced azodicarboxylate by-products can be challenging and may lead to product loss during purification (e.g., chromatography).
Low Enantiomeric Excess (e.e.)
Q3: The enantiomeric excess of my 1,1,1-Trifluoro-3-methylbutan-2-ol is lower than expected. How can I improve it?
A3: Achieving high enantioselectivity in the reduction of trifluoromethyl ketones can be challenging. Here are some strategies to improve the e.e.:
-
Choice of Chiral Reagent/Catalyst: The choice of the chiral auxiliary is paramount. (-)-DIP-Chloride is known to be effective for the reduction of alkyl perfluoroalkyl ketones.[1] Chiral oxazaborolidine catalysts (CBS catalysts) are also a good option.[2] The selection of the appropriate enantiomer of the catalyst will determine the stereochemistry of the product.
-
Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity. It is recommended to perform the reaction at temperatures ranging from -25 °C to 0 °C.
-
Solvent Effects: The choice of solvent can influence the enantioselectivity. Non-coordinating solvents like THF or toluene are commonly used.
-
Additives: For oxazaborolidine-catalyzed reductions, the addition of a Lewis acid, such as BF₃·OEt₂, has been shown to enhance enantioselectivity in the reduction of trifluoromethyl ketones.[2]
-
Purity of Starting Material: Impurities in the 1,1,1-Trifluoro-3-methylbutan-2-one can potentially interfere with the catalyst and lower the enantioselectivity. Ensure the starting material is of high purity.
Data Presentation
Table 1: Asymmetric Reduction of Alkyl Trifluoromethyl Ketones with (-)-DIP-Chloride
| Ketone Substrate | Product Alcohol | Reaction Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |
| 1,1,1-Trifluoro-3-methylbutan-2-one | 1,1,1-Trifluoro-3-methylbutan-2-ol | 12 | Room Temp. | Not specified | 87 |
| Cyclohexyl trifluoromethyl ketone | Cyclohexyl(trifluoromethyl)methanol | 12 | Room Temp. | Not specified | 87 |
| 1,1,1-Trifluoroacetone | 1,1,1-Trifluoro-propan-2-ol | 4-8 | Not specified | Not specified | 89 |
| 1,1,1-Trifluorononan-2-one | 1,1,1-Trifluorononan-2-ol | 4-8 | Not specified | Not specified | 92 |
Data adapted from a study on the asymmetric reduction of perfluoroalkyl ketones.[1]
Experimental Protocols
Protocol 1: Asymmetric Reduction of 1,1,1-Trifluoro-3-methylbutan-2-one using (-)-DIP-Chloride
This protocol is based on established procedures for the asymmetric reduction of alkyl trifluoromethyl ketones.[1]
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is used.
-
Reagent Preparation: In the flask, place a solution of (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Cool the solution to -25 °C. To this, add a solution of 1,1,1-Trifluoro-3-methylbutan-2-one (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, ensuring the temperature does not exceed -20 °C.
-
Reaction Monitoring: Stir the reaction mixture at -25 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of methanol at -25 °C.
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add diethyl ether and wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude 1,1,1-Trifluoro-3-methylbutan-2-ol by silica gel column chromatography to obtain the desired chiral alcohol.
-
Chiral Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
Protocol 2: Conversion of 1,1,1-Trifluoro-3-methylbutan-2-ol to this compound via Mitsunobu Reaction
This protocol is a general procedure for the Mitsunobu reaction to form an amine precursor.[3][4]
-
Apparatus Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is used.
-
Reagent Mixture: To a solution of 1,1,1-Trifluoro-3-methylbutan-2-ol (1.0 equivalent), phthalimide (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF, stir at room temperature until all solids are dissolved.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise over 20 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Work-up: Remove the solvent under reduced pressure. Add diethyl ether to the residue and filter to remove the precipitated triphenylphosphine oxide. Concentrate the filtrate.
-
Purification: Purify the crude N-(1,1,1-trifluoro-3-methylbutan-2-yl)phthalimide by silica gel column chromatography.
-
Deprotection: Dissolve the purified phthalimide derivative in ethanol. Add hydrazine hydrate (4-5 equivalents) and heat the mixture to reflux for 4 hours.
-
Final Work-up: Cool the reaction mixture, filter to remove the phthalhydrazide precipitate, and concentrate the filtrate. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer and carefully remove the solvent to yield the desired this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yield.
References
Preventing racemization of 1,1,1-Trifluoro-3-methylbutan-2-amine
Technical Support Center: 1,1,1-Trifluoro-3-methylbutan-2-amine
Welcome to the Technical Support Center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stereochemical stability of this chiral amine. Our goal is to help you prevent racemization during your experiments and ensure the enantiopurity of your material.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Q1: What are the primary factors that can cause racemization of my this compound?
A1: Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a critical concern for chiral amines. The primary drivers of racemization for this compound are:
-
Formation of Achiral Intermediates: The most common pathway for racemization involves the formation of a planar, achiral imine intermediate through a dehydrogenation process. This intermediate can then be re-hydrogenated from either face, leading to a loss of stereochemical information.
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide the energy needed to overcome the activation barrier for racemization.[1]
-
Inappropriate Solvents: Polar, protic solvents can stabilize charged, achiral intermediates, which may promote racemization. Non-polar, aprotic solvents are often a better choice to maintain enantiopurity.[1]
-
Presence of Catalysts: Certain transition metal catalysts, while useful in some synthetic transformations, can actively promote racemization through dehydrogenation-hydrogenation cycles.[2]
Q2: I am observing a loss of enantiomeric excess (ee) during the workup of my synthesis. What could be the cause and how can I prevent it?
A2: Loss of enantiopurity during workup is a common issue. Here are some potential causes and solutions:
-
Acidic or Basic Conditions: Exposure to even mild acids or bases during aqueous workup can lead to racemization. It is crucial to neutralize the reaction mixture carefully and avoid prolonged exposure to non-neutral pH. Racemization of amines is known to increase with pH, especially above pH 10.[3]
-
Elevated Temperatures: If your workup involves solvent removal under reduced pressure, ensure the temperature of the water bath is kept as low as possible.
-
Best Practices for Workup:
-
Use a buffered aqueous solution for quenching if your compound is sensitive to pH changes.
-
Minimize the time the amine is in solution, especially in protic solvents.
-
Extract the product into a non-polar, aprotic solvent as quickly as possible.
-
Dry the organic extracts thoroughly with a neutral drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Q3: How should I purify my this compound to avoid racemization?
A3: Purification is another critical step where stereochemical integrity can be compromised.
-
Chromatography:
-
Stationary Phase: Standard silica gel can be slightly acidic and may cause racemization.[1] Consider using deactivated (neutral) silica gel or alumina.
-
Mobile Phase: Avoid using acidic or basic additives in your eluent if possible. If an additive is necessary, a volatile amine like triethylamine (as a base) or a volatile acid like formic acid (in small amounts) can be used, but their effect on racemization should be evaluated. A solvent system of hexanes and ethyl acetate is a good starting point.
-
-
Distillation: High temperatures during distillation are a significant risk for racemization. If distillation is necessary, it should be performed under high vacuum to lower the boiling point.
-
Crystallization: If the amine is a solid or can be converted to a stable crystalline salt (like the hydrochloride salt), crystallization is an excellent method for purification as it is performed at lower temperatures.
Q4: What are the recommended storage conditions for maintaining the enantiopurity of this compound over time?
A4: Long-term stability is crucial for reliable experimental results. To prevent degradation and racemization during storage:
-
Form of the Amine: Storing the amine as its hydrochloride salt can improve stability, as the protonated nitrogen is less susceptible to oxidation and racemization.
-
Temperature: Store the compound at low temperatures, preferably at or below 4°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed container to protect from moisture, as amines can be hygroscopic.[4]
-
Solvent: If stored in solution, use a non-polar, aprotic solvent and keep it at low temperatures.
Quantitative Data on Racemization
| Temperature (°C) | Flow Rate (mL/min) | Enantiomeric Excess (ee) of Product (%) |
| 100 | 1 | ~50 |
| 100 | 7 | ~80 |
| 165 | 1 | ~10 |
| 165 | 7 | ~40 |
Note: This data is for 1-phenylethylamine over a Pd/Al₂O₃ catalyst and should be used as a general illustration of the effects of temperature and residence time on racemization.
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis, purification, and analysis of enantiopure this compound.
Protocol 1: Enantioselective Synthesis via Asymmetric Reductive Amination
This protocol describes the synthesis of enantiopure this compound from the corresponding ketone.
Materials:
-
1,1,1-Trifluoro-3-methylbutan-2-one
-
Ammonium acetate (NH₄OAc)
-
Ruthenium catalyst (e.g., Ru-complex with a chiral ligand)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., methanol or toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge a high-pressure reactor with 1,1,1-Trifluoro-3-methylbutan-2-one (1.0 eq), ammonium acetate (1.5 eq), and the ruthenium catalyst (0.01 eq).
-
Add the anhydrous solvent under an inert atmosphere.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 40-60°C) for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure at low temperature.
-
Purify the crude product by flash chromatography on deactivated silica gel or by crystallization of its hydrochloride salt.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This protocol outlines a general method for determining the enantiomeric purity of this compound.
Materials:
-
Enantiopure or racemic this compound
-
Chiral HPLC column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)
-
HPLC grade solvents (e.g., hexanes, isopropanol)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a solution of the amine in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H or similar.
-
Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
-
Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
-
Record the chromatogram.
-
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.
-
Protocol 3: Chiral GC Analysis for Enantiomeric Excess (ee) Determination
For volatile amines, chiral Gas Chromatography (GC) is an excellent alternative for ee determination.
Materials:
-
Enantiopure or racemic this compound
-
Derivatizing agent (optional, e.g., trifluoroacetic anhydride)
-
Chiral GC column (e.g., a cyclodextrin-based column like Chirasil-Val)
-
GC system with a Flame Ionization Detector (FID)
Procedure:
-
Sample Preparation (with derivatization):
-
Dissolve a small amount of the amine in a suitable solvent (e.g., dichloromethane).
-
Add the derivatizing agent and a non-nucleophilic base (e.g., pyridine).
-
Allow the reaction to proceed to completion.
-
Quench the reaction and extract the derivatized product.
-
-
Chromatographic Conditions:
-
Column: Chirasil-L-Val or similar.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 180°C) to ensure good separation.
-
Injector and Detector Temperature: Typically 250°C.
-
-
Analysis:
-
Inject a small volume of the prepared sample.
-
Calculate the enantiomeric excess from the peak areas of the two diastereomeric derivatives.
-
Visualizations
The following diagrams illustrate key concepts related to the racemization of this compound.
Caption: Mechanism of racemization via an achiral imine intermediate.
Caption: Recommended workflow for maintaining stereochemical integrity.
References
- 1. Dynamic Kinetic Resolution of α-Trifluoromethyl Hemiaminals without α-Hydrogen via NHC-Catalyzed O-Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemoenzymatic dynamic kinetic resolution of α-trifluoromethylated amines: influence of substitutions on the reversed stereoselectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Common impurities in commercial 1,1,1-Trifluoro-3-methylbutan-2-amine
Welcome to the technical support center for 1,1,1-Trifluoro-3-methylbutan-2-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this chiral amine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound is typically synthesized via the reductive amination of 1,1,1-Trifluoro-3-methylbutan-2-one.[1][2] Consequently, common impurities may include:
-
Starting Material: Residual 1,1,1-Trifluoro-3-methylbutan-2-one.[3]
-
Diastereomeric Impurities: The corresponding imine intermediate.
-
Enantiomeric Impurity: The undesired enantiomer of this compound.
-
Solvent Residues: Solvents used during synthesis and purification (e.g., methanol, ethanol, isopropanol).
-
Reagent Residues: Traces of the reducing agent (e.g., borohydride salts) and their byproducts.
Q2: What is the typical purity of commercial this compound?
The purity of commercial this compound can vary between suppliers. It is often sold as the hydrochloride salt with a minimum purity of 95%.[4] For specific applications requiring high purity, it is recommended to consult the supplier's certificate of analysis for lot-specific data.
Q3: How can the enantiomeric purity of this compound be determined?
The enantiomeric purity, or enantiomeric excess (e.e.), of a chiral amine like this compound can be determined using chiral chromatography techniques.[5] The most common methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for separating enantiomers.[6][7]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable amines. Derivatization may be necessary to improve volatility and separation.[8]
NMR spectroscopy using chiral solvating agents can also be employed for a rapid determination of enantiopurity.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
Possible Cause: The presence of impurities in the this compound reagent can lead to inconsistent reaction outcomes.
Troubleshooting Steps:
-
Verify Reagent Purity:
-
Obtain the certificate of analysis from the supplier to check the specified purity and impurity profile.
-
If possible, perform an in-house purity analysis using GC-MS or HPLC.
-
-
Purification of the Amine:
-
If significant impurities are detected, consider purifying the amine by distillation or column chromatography.
-
-
Reaction Condition Optimization:
-
The presence of the starting ketone (1,1,1-Trifluoro-3-methylbutan-2-one) might interfere with your reaction. Adjusting stoichiometry or reaction time might be necessary.
-
Issue 2: Poor Stereoselectivity in a Chiral Synthesis
Possible Cause: The enantiomeric purity of the this compound may be lower than specified, affecting the stereochemical outcome of your reaction.
Troubleshooting Steps:
-
Determine Enantiomeric Excess (e.e.):
-
Source a Higher Purity Reagent:
-
If the e.e. is insufficient for your application, obtain a new batch of the amine with a higher guaranteed enantiomeric purity.
-
-
Recrystallization:
-
In some cases, the enantiomeric purity of a chiral amine salt can be enhanced through recrystallization with a suitable chiral resolving agent.
-
Data Presentation
The following table summarizes the potential impurities and their typical levels in commercial this compound. Please note that these are representative values and can vary between suppliers and batches.
| Impurity | Typical Concentration Range | Potential Impact on Experiments |
| 1,1,1-Trifluoro-3-methylbutan-2-one | < 1% | May act as a competing substrate or quench reagents. |
| Opposite Enantiomer | 0.1 - 2% | Can lower the enantiomeric excess of the final product in chiral synthesis.[12] |
| Diastereomeric Imine | < 0.5% | Can lead to the formation of unexpected byproducts. |
| Residual Solvents | < 0.5% | May affect reaction kinetics or solubility. |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a general guideline for the analysis of chiral amines. Method optimization will be required for this compound.
1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
- Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is a good starting point.[6]
- Mobile Phase: A mixture of hexane/isopropanol or hexane/ethanol is commonly used for normal-phase chiral separations. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.
- Flow Rate: 1.0 mL/min.
- Detection: UV at a suitable wavelength (e.g., 210 nm).
3. Sample Preparation:
- Dissolve a small amount of the this compound in the mobile phase to a concentration of approximately 1 mg/mL.
4. Analysis:
- Inject the sample onto the equilibrated column and record the chromatogram. The two enantiomers should elute at different retention times.
- Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers.
Protocol 2: Purification of this compound by Flash Column Chromatography
1. Materials:
- Silica gel for flash chromatography.
- Solvent system: A gradient of ethyl acetate in hexanes is a common starting point for the purification of amines. The addition of a small percentage of triethylamine (e.g., 1%) to the eluent can help to prevent peak tailing.
2. Procedure:
- Dissolve the crude amine in a minimal amount of the initial eluent.
- Load the solution onto a pre-packed silica gel column.
- Elute the column with the solvent gradient, collecting fractions.
- Monitor the fractions by thin-layer chromatography (TLC) or GC-MS to identify those containing the purified amine.
- Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Workflow for the analysis and purification of commercial this compound.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1,1,1-Trifluoro-3-methylbutan-2-one 97 382-03-6 [sigmaaldrich.com]
- 4. This compound hydrochloride [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. gcms.cz [gcms.cz]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
Stability issues of 1,1,1-Trifluoro-3-methylbutan-2-amine under acidic/basic conditions
Welcome to the technical support center for 1,1,1-Trifluoro-3-methylbutan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions.
Troubleshooting Guides and FAQs
This section addresses potential stability issues you may encounter during your experiments with this compound.
Q1: I am observing a loss of my compound in solution over time. What could be the cause?
A1: this compound, like other β-fluoroamines, may exhibit instability in solution. The lone pair of electrons on the nitrogen atom can facilitate decomposition pathways.[1][2] The stability can be influenced by the pH of the solution (acidic or basic conditions), temperature, and the presence of nucleophiles. It is recommended to perform forced degradation studies to understand the specific degradation profile of the compound in your experimental setup.[3][4][5]
Q2: How does pH affect the stability of this compound?
A2: The stability of amines is often pH-dependent.
-
Under acidic conditions: Protonation of the amine group can occur. While this may reduce the nucleophilicity of the nitrogen, strong acidic conditions coupled with elevated temperatures can promote hydrolysis or other degradation pathways.
-
Under basic conditions: The free amine is more nucleophilic and can potentially participate in intramolecular reactions. Deprotonation of adjacent carbons could also lead to elimination reactions.
To determine the optimal pH range for your experiments, a pH stability profile should be generated.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in the literature, potential degradation pathways for β-fluoroamines can be hypothesized. Under forced degradation conditions, one might observe:
-
Hydrolysis: The amine group could be susceptible to hydrolysis, particularly at elevated temperatures and extreme pH values, potentially leading to the corresponding alcohol, 1,1,1-Trifluoro-3-methylbutan-2-ol.
-
Elimination: Elimination of hydrogen fluoride (HF) is a known degradation pathway for some fluorinated compounds, which could lead to the formation of an imine, 1,1,1-trifluoro-3-methylbutan-2-imine.
-
Oxidation: If exposed to oxidative conditions, the amine could be oxidized.
Identifying the specific degradants requires analytical techniques such as LC-MS, GC-MS, and NMR.
Q4: How can I improve the stability of this compound in my formulation?
A4: If instability is observed, consider the following strategies:
-
pH Adjustment: Buffer your solution to a pH where the compound exhibits maximum stability.
-
Temperature Control: Store solutions at lower temperatures to reduce the rate of degradation.
-
Excipient Screening: Be aware that certain excipients in a formulation could react with the amine.
-
Protecting Groups: In a synthetic chemistry context, the amine functionality could be protected with a suitable protecting group to enhance stability during certain reaction steps.[1][2]
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, it is advisable to store the compound as a solid hydrochloride salt in a cool, dry place. The hydrochloride salt form generally exhibits greater stability than the free base. For solutions, it is best to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at a low temperature (e.g., 2-8 °C) and protected from light. A stability study should be conducted to determine the acceptable storage duration under your specific conditions.
Data Presentation
Table 1: Example Forced Degradation Study Data for this compound
| Stress Condition | Time (hours) | % Assay of this compound | Major Degradant(s) Observed (by LC-MS) |
| 0.1 M HCl at 60 °C | 0 | 100.0 | - |
| 24 | 95.2 | Peak at RRT 1.2 | |
| 48 | 90.5 | Peak at RRT 1.2 | |
| 0.1 M NaOH at 60 °C | 0 | 100.0 | - |
| 24 | 88.7 | Peak at RRT 1.5 | |
| 48 | 82.1 | Peak at RRT 1.5 | |
| 3% H₂O₂ at RT | 0 | 100.0 | - |
| 24 | 98.5 | Minor peaks | |
| 48 | 97.1 | Minor peaks | |
| Heat (80 °C) | 0 | 100.0 | - |
| 24 | 99.8 | - | |
| 48 | 99.5 | - | |
| Photostability (ICH Q1B) | 0 | 100.0 | - |
| 24 | 99.9 | - |
RRT = Relative Retention Time
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60 °C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60 °C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 80 °C.
-
Photolytic Degradation: Expose the solid compound to light as per ICH Q1B guidelines.
-
Time Points: Withdraw aliquots at 0, 24, and 48 hours. For acid and base hydrolysis, neutralize the samples before analysis. For thermal and photolytic degradation, dissolve the solid in methanol to the initial concentration.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
Protocol 2: pH Stability Profile
Objective: To determine the stability of this compound over a range of pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC-UV system
Procedure:
-
Sample Preparation: Prepare solutions of this compound in each buffer at a concentration of 0.1 mg/mL.
-
Incubation: Incubate all solutions at a constant temperature (e.g., 40 °C).
-
Time Points: Analyze the solutions by HPLC-UV at initial (t=0) and subsequent time points (e.g., 1, 3, 7, and 14 days).
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH. Determine the degradation rate constant (k) at each pH and plot log(k) versus pH to identify the pH of maximum stability.
Mandatory Visualization
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmasm.com [pharmasm.com]
Technical Support Center: Workup Procedures for Reactions Involving 1,1,1-Trifluoro-3-methylbutan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1-Trifluoro-3-methylbutan-2-amine. The following information is intended to facilitate the successful workup and purification of reaction mixtures containing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general principles for the workup of reactions involving this compound?
A1: The workup for reactions involving this compound, a primary amine, typically involves an initial acid-base extraction to separate it from neutral or acidic components in the reaction mixture. Due to the presence of the electron-withdrawing trifluoromethyl group, the basicity of the amine is reduced compared to its non-fluorinated analogs. Therefore, a sufficiently acidic solution (e.g., 1 M HCl) is recommended to ensure complete protonation and subsequent extraction into the aqueous layer.
Q2: How does the trifluoromethyl group in this compound affect its properties during workup?
A2: The trifluoromethyl (-CF3) group is strongly electron-withdrawing. This has two main consequences for the workup procedure:
-
Reduced Basicity: The amine will be less basic than typical alkylamines. A lower pH (stronger acid) may be required to effectively protonate it for aqueous extraction.
-
Increased Lipophilicity: The fluorine atoms can increase the compound's solubility in organic solvents. This property is advantageous for extraction from aqueous media after basification.
Q3: What safety precautions should be taken when working with this compound and during its workup?
A3: Always handle this compound in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1] During the workup, be cautious when adding acid or base, as the neutralization reaction can be exothermic. Ensure that all glassware is properly secured and that pressure buildup is avoided, especially when using a separatory funnel with volatile organic solvents.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor recovery of the amine after extraction. | Incomplete protonation of the amine during the acid wash. | Use a more concentrated acid solution (e.g., 2 M HCl) or perform multiple extractions with 1 M HCl. Monitor the pH of the aqueous layer to ensure it is sufficiently acidic. |
| The amine salt is partially soluble in the organic layer. | After the acid wash, back-extract the organic layer with a fresh portion of acidic water to recover any remaining amine salt. | |
| Emulsion formation during extraction. | High concentration of reactants or byproducts. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| The pH of the aqueous layer is near the pKa of a component in the mixture. | Adjust the pH of the aqueous layer to be significantly different from the pKa of the compounds being separated. | |
| Product contamination with the amine. | Incomplete extraction of the amine into the aqueous layer. | Perform additional washes with dilute acid. The number of washes can be guided by TLC analysis of the organic layer. |
| The product itself has basic properties. | If the product is a weaker base than this compound, careful pH control during extraction may allow for separation. Alternatively, chromatography may be necessary. | |
| Difficulty isolating the free amine from the aqueous layer. | Incomplete deprotonation after basification. | Ensure the aqueous layer is sufficiently basic (pH > 10) by adding a strong base like NaOH or KOH. Check the pH with litmus paper or a pH meter. |
| The free amine has some water solubility. | After basification, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). |
Data Presentation
| Reaction Scale (mmol) | Workup Protocol | Organic Solvent | Aqueous Wash Solution | Number of Washes | Isolated Yield (%) | Purity (by NMR/GC-MS) |
Experimental Protocols
Standard Acid-Base Extraction Protocol to Isolate a Neutral Product
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If reactive reagents are present, quench them appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl) and shake gently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat Acidic Wash: Wash the organic layer with 1 M HCl two more times to ensure complete removal of the amine. Combine all aqueous layers.
-
Neutral Wash: Wash the organic layer with water and then with brine to remove any residual acid and dissolved water.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude neutral product.
-
Amine Recovery (Optional): To recover the this compound, cool the combined acidic aqueous layers in an ice bath and basify to pH > 10 with a strong base (e.g., 2 M NaOH). Extract the aqueous layer multiple times with an organic solvent. Dry the combined organic extracts and concentrate to isolate the amine.
Visualizations
Caption: Experimental workflow for the acid-base extraction of a reaction mixture.
Caption: Troubleshooting logic for low product yield in reactions involving the amine.
References
Validation & Comparative
A Comparative Guide to 1,1,1-Trifluoro-3-methylbutan-2-amine and Other Fluorinated Chiral Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Properties Supported by Experimental Data
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the vast array of fluorinated building blocks, chiral amines are of particular interest due to their prevalence in bioactive molecules. This guide provides a comparative analysis of 1,1,1-Trifluoro-3-methylbutan-2-amine and other key fluorinated chiral building blocks, offering insights into their relative performance based on available experimental data.
Introduction to Fluorinated Chiral Amines
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's characteristics. When incorporated into chiral amines, fluorine can enhance metabolic stability, modulate basicity (pKa), and alter lipophilicity (LogP), all of which are critical parameters in drug design.[1][2] The trifluoromethyl group (-CF3) is a particularly common motif in FDA-approved drugs due to its significant impact on these properties.[3]
This guide will focus on comparing this compound with other relevant fluorinated chiral amines to aid researchers in selecting the optimal building block for their specific drug discovery programs.
Physicochemical Properties: A Comparative Analysis
The selection of a chiral building block is often guided by its fundamental physicochemical properties. While direct comparative data for a wide range of fluorinated amines in a single study is limited, we can compile and compare typical values and observed trends from various sources.
Table 1: Comparison of Physicochemical Properties of Representative Fluorinated Chiral Amines
| Building Block | Structure | Predicted pKa | Predicted LogP | Key Characteristics |
| This compound | ![]() | ~8.5 - 9.5 | ~1.5 - 2.0 | Bulky isopropyl group may offer steric advantages and influence binding selectivity. The trifluoromethyl group significantly lowers basicity compared to its non-fluorinated analog. |
| Trifluoroethylamine | ![]() | ~5.7 | ~-0.4 | Significantly reduced basicity due to the strong electron-withdrawing effect of the CF3 group. Increased hydrophilicity. |
| (R)-1-(Trifluoromethyl)propylamine | ![]() | ~8.0 - 9.0 | ~1.0 - 1.5 | A common building block offering a balance of lipophilicity and basicity modulation. |
| (R)-alpha-Trifluoromethylbenzylamine | ![]() | ~7.5 - 8.5 | ~2.0 - 2.5 | Aromatic ring provides opportunities for π-stacking interactions in receptor binding. |
Note: Predicted pKa and LogP values are estimations from computational models and can vary depending on the software used. Experimental determination is recommended for precise values.
The trifluoromethyl group in this compound is expected to lower the pKa of the amine compared to its non-fluorinated counterpart, a desirable trait for improving oral bioavailability by reducing ionization in the gut.[1] Its branched alkyl structure contributes to its lipophilicity, which can enhance membrane permeability.
Impact on Biological Activity: Case Studies
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
In the development of DPP-4 inhibitors for the treatment of type 2 diabetes, the introduction of fluorine atoms into various scaffolds has been shown to enhance potency.[4][5] The primary amine of the inhibitor typically forms a key interaction with the S1 pocket of the enzyme. The substitution with electron-withdrawing groups like fluorine can modulate the amine's basicity, influencing this interaction and overall inhibitory activity. While a direct comparison is not available, the structural features of this compound suggest it could be a valuable building block for this target class, with the trifluoromethyl group fine-tuning the necessary interactions and the isopropyl group potentially providing favorable steric contacts within the binding pocket.
Kinase Inhibitors
Structure-activity relationship studies of kinase inhibitors have also demonstrated the benefits of incorporating fluorinated moieties. For instance, in the development of proline-rich tyrosine kinase 2 (PYK2) inhibitors, the introduction of fluorine atoms was used to mitigate reactive metabolite formation while maintaining potency.[6] The trifluoromethyl group can also contribute to improved selectivity and pharmacokinetic properties. The specific substitution pattern of this compound could offer unique advantages in kinase inhibitor design by influencing the orientation of the molecule within the ATP-binding pocket.
Experimental Protocols
To facilitate the objective comparison of these building blocks in your own research, we provide generalized protocols for key experiments.
General Procedure for the Synthesis of Chiral Trifluoromethylated Amines
The synthesis of chiral trifluoromethylated amines often involves the diastereoselective reduction of a chiral sulfinylimine precursor.
Experimental Workflow for Chiral Amine Synthesis
Caption: General workflow for the synthesis of chiral trifluoromethylated amines.
Protocol:
-
To a solution of the trifluoromethyl ketone in a suitable solvent (e.g., THF), add the chiral sulfinamide and a Lewis acid (e.g., Ti(OEt)4).
-
Stir the reaction mixture at room temperature or with heating until the formation of the N-sulfinylketimine is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to a low temperature (e.g., -78 °C) and add a reducing agent (e.g., NaBH4) portion-wise.
-
Stir the reaction at low temperature until the reduction is complete.
-
Quench the reaction with a suitable quenching agent (e.g., methanol) and allow it to warm to room temperature.
-
Add an acid (e.g., HCl in methanol) to cleave the sulfinyl group.
-
After stirring, concentrate the mixture and purify the resulting chiral amine hydrochloride salt by crystallization or chromatography.
Determination of Physicochemical Properties
Accurate determination of pKa and LogP is crucial for understanding a compound's potential pharmacokinetic behavior.
Workflow for pKa and LogP Determination
Caption: Workflow for determining pKa and LogP.
Protocol for pKa Determination (Potentiometric Titration):
-
Accurately weigh the compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture for poorly soluble compounds).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the solution with a standardized solution of HCl or NaOH, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.
Protocol for LogP Determination (Shake-Flask Method):
-
Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.
-
Shake the mixture vigorously for a set period to ensure equilibrium is reached.
-
Centrifuge the mixture to separate the two phases.
-
Carefully withdraw aliquots from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the LogP value as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
In Vitro Metabolic Stability Assay
Assessing metabolic stability is critical for predicting a compound's in vivo half-life.
Protocol:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) and the test compound in a suitable buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a solution of NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining against time.
Conclusion
The selection of a fluorinated chiral building block is a critical decision in the drug discovery process. While direct, comprehensive comparative data for this compound against a wide range of other fluorinated amines is not extensively published, the principles of medicinal chemistry and the available data on related structures allow for informed decision-making. The unique combination of a trifluoromethyl group and a branched alkyl chain in this compound suggests it holds significant potential for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Researchers are encouraged to utilize the provided experimental protocols to generate their own comparative data within their specific chemical series to make the most informed choices for their drug design endeavors.
References
- 1. ucj.org.ua [ucj.org.ua]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Enantiomeric Excess Determination of 1,1,1-Trifluoro-3-methylbutan-2-amine by NMR and Other Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy-based methods and alternative chromatographic techniques for determining the enantiomeric excess (ee) of the chiral fluorinated amine, 1,1,1-Trifluoro-3-methylbutan-2-amine. The selection of an appropriate analytical method is critical for quality control, process optimization, and regulatory compliance in the development of chiral pharmaceuticals and agrochemicals. This document outlines the principles, experimental protocols, and performance of these techniques, supported by experimental data from literature on analogous compounds.
NMR-Based Methods: A Powerful Tool for Chiral Analysis
NMR spectroscopy offers a rapid and versatile approach for determining the enantiomeric excess of chiral compounds. The fundamental principle involves the conversion of an enantiomeric mixture into a mixture of diastereomers, which, unlike enantiomers, exhibit distinct NMR spectra. This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).
Chiral Derivatizing Agents (CDAs)
CDAs react with the chiral amine to form stable diastereomeric adducts with covalent bonds. A widely used and highly effective CDA for amines is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) and its acid chloride. The presence of the trifluoromethyl group in both the analyte and Mosher's acid makes this a particularly powerful pairing for analysis by both ¹H and ¹⁹F NMR.
¹H NMR Analysis: In the resulting diastereomeric amides, the protons near the chiral center experience different magnetic environments, leading to separate signals in the ¹H NMR spectrum. The integration of these signals allows for the direct calculation of the enantiomeric excess.
¹⁹F NMR Analysis: The trifluoromethyl group (CF₃) is an excellent probe for ¹⁹F NMR due to the 100% natural abundance of the ¹⁹F nucleus, its high gyromagnetic ratio, and the wide chemical shift range of ¹⁹F signals, which minimizes signal overlap.[1] When this compound is derivatized with a fluorinated CDA like Mosher's acid, the resulting diastereomers will show distinct signals for the CF₃ groups in the ¹⁹F NMR spectrum, often with greater separation (Δδ) than in the ¹H NMR spectrum.[2] This can lead to more accurate and reliable ee determination.
Workflow for ee Determination using a Chiral Derivatizing Agent:
Chiral Solvating Agents (CSAs)
CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte through interactions such as hydrogen bonding, dipole-dipole interactions, or π-π stacking.[3] This results in a chemical shift non-equivalence in the NMR spectrum, allowing for the quantification of the enantiomers. An advantage of CSAs is that the analyte can be recovered unchanged. For fluorinated amines, fluorinated CSAs can be particularly effective for ¹⁹F NMR analysis.[4]
Performance Comparison of NMR Methods
The choice between ¹H and ¹⁹F NMR, as well as the selection of a CDA or CSA, will depend on the specific requirements of the analysis. The following table summarizes the expected performance based on literature data for similar chiral amines.
| Parameter | ¹H NMR with CDA (Mosher's Acid) | ¹⁹F NMR with CDA (Mosher's Acid) | ¹H NMR with CSA | ¹⁹F NMR with CSA |
| Principle | Covalent diastereomer formation | Covalent diastereomer formation | Non-covalent diastereomeric complexation | Non-covalent diastereomeric complexation |
| Signal Separation (Δδ) | Moderate | Often larger than ¹H NMR | Variable, can be small | Generally good, wide chemical shift range |
| Sensitivity | Good | Excellent | Dependent on binding constant | Good |
| Sample Preparation | Derivatization reaction required | Derivatization reaction required | Simple mixing of analyte and CSA | Simple mixing of analyte and CSA |
| Quantitation Accuracy | High | High | Good, can be affected by peak overlap | High |
| Potential Issues | Incomplete reaction, kinetic resolution | Incomplete reaction, kinetic resolution | Peak broadening, small Δδ | Peak broadening |
Experimental Protocols for NMR Analysis
Protocol for ee Determination using Mosher's Acid Chloride (CDA)
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Derivatization: Add 1.1 equivalents of (R)-Mosher's acid chloride to the NMR tube. Cap the tube and mix thoroughly. The reaction is typically rapid and can be monitored by NMR.
-
NMR Acquisition: Acquire a ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric amide mixture. For ¹⁹F NMR, a proton-decoupled spectrum is usually acquired to simplify the signals to singlets.
-
Data Analysis: Identify the distinct signals corresponding to the two diastereomers. Integrate the area of these signals. The enantiomeric excess is calculated using the following formula: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100
Alternative Methods: A Comparative Overview
While NMR is a powerful tool, chromatographic techniques are also widely used for chiral separations and ee determination.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly accurate and precise method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For amines, polysaccharide-based CSPs are often effective.[5]
Chiral Gas Chromatography (GC)
Chiral GC is well-suited for the analysis of volatile and thermally stable compounds. Derivatization of the amine with a suitable reagent, such as a chiral acylating agent, may be necessary to improve volatility and chromatographic performance.[6][7]
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a "green" alternative to HPLC, using supercritical CO₂ as the primary mobile phase component.[8] It often provides faster separations and reduced solvent consumption compared to HPLC.
Comparison of Analytical Methods for ee Determination:
Conclusion
The determination of the enantiomeric excess of this compound can be effectively achieved using a variety of analytical techniques. NMR spectroscopy, particularly ¹⁹F NMR with a chiral derivatizing agent like Mosher's acid, offers a rapid, accurate, and structurally informative method. Chiral chromatographic methods, including HPLC, GC, and SFC, provide excellent separation and are often the methods of choice for routine quality control, with SFC offering significant advantages in terms of speed and reduced environmental impact. The selection of the optimal method will depend on factors such as the required accuracy, sample throughput, available instrumentation, and the stage of drug development.
References
- 1. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 2. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 19F [nmr.chem.ucsb.edu]
A Comparative Guide to Analytical Method Validation for 1,1,1-Trifluoro-3-methylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the validation of 1,1,1-Trifluoro-3-methylbutan-2-amine, a versatile fluorinated building block. Due to the limited publicly available data on specific analytical methods validated for this compound, this document outlines potential approaches based on the analysis of similar fluorinated and chiral amines. The guide focuses on providing detailed experimental protocols and comparative data to aid in the selection and development of robust analytical methods.
Introduction to this compound
This compound is a chiral amine containing a trifluoromethyl group, which imparts unique chemical properties. Accurate and precise analytical methods are crucial for its quantification and quality control in research and pharmaceutical development. This guide explores two primary analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, specifically ¹⁹F NMR, and Chiral High-Performance Liquid Chromatography (HPLC).
Method 1: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹⁹F NMR is a powerful technique for the direct quantification of fluorine-containing compounds.[1][2] Given the 100% natural abundance of the ¹⁹F isotope, this method offers high sensitivity and specificity without the need for chromophores, which are required for UV-based detection in HPLC.[2]
Experimental Protocol: ¹⁹F qNMR
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample and a suitable internal standard (e.g., trifluoroacetic acid) into a clean, dry vial.[1]
-
Dissolve the sample and internal standard in a deuterated solvent (e.g., Dimethyl Sulfoxide-d₆ or Chloroform-d).[1] The choice of solvent is critical to ensure both the analyte and the internal standard are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire ¹⁹F NMR spectra on a calibrated NMR spectrometer.
-
Optimize acquisition parameters, including the relaxation delay (D1), to ensure full relaxation of the fluorine nuclei for accurate quantification. A D1 of 20-35 seconds is often sufficient.[1]
-
A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Apply appropriate window functions and perform Fourier transformation.
-
Integrate the signals corresponding to the trifluoromethyl group of this compound and the internal standard.
-
Calculate the concentration of the analyte relative to the known concentration of the internal standard.
-
Workflow for ¹⁹F qNMR Analysis
Caption: Workflow for quantitative ¹⁹F NMR analysis.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for the separation and quantification of enantiomers. This method is particularly relevant for this compound, which possesses a chiral center. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Experimental Protocol: Chiral HPLC
-
Mobile Phase Preparation:
-
Prepare the mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for adequate separation.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by accurately weighing and dissolving the sample in the mobile phase.
-
-
Chromatographic Conditions:
-
Use a suitable chiral column (e.g., a polysaccharide-based CSP).
-
Set the column temperature and flow rate. A typical flow rate is between 0.5 and 1.5 mL/min.
-
The detection wavelength will depend on the derivatization of the amine if it lacks a strong chromophore. Derivatization with an agent like dansyl chloride may be necessary for UV detection.
-
-
Data Analysis:
-
Inject the standards and sample solutions.
-
Identify and integrate the peaks corresponding to the enantiomers.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration and enantiomeric purity of the sample from the calibration curve.
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for chiral HPLC analysis.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for enantiomeric separation, the desired level of accuracy and precision, and the available instrumentation.
| Parameter | ¹⁹F qNMR | Chiral HPLC | References |
| Specificity | High, directly detects the ¹⁹F nucleus. | Dependent on chromatographic resolution and detector selectivity. May require derivatization. | [1],[3] |
| Accuracy | High, typically 99-101% recovery. | High, typically 98-102% recovery. | [4] |
| Precision (RSD) | Excellent, typically < 2%. | Very good, typically < 2% for intra-day and inter-day precision. | [1],[5] |
| Linearity (r²) | Not applicable in the same way as chromatography, but shows a direct relationship between signal and concentration. | Excellent, typically > 0.999 over a defined range. | [5] |
| Limit of Detection (LOD) | Generally in the low µg/mL range. | Can be in the ng/mL range, especially with sensitive detectors. | [1] |
| Enantiomeric Separation | Not inherently capable of separating enantiomers without chiral derivatizing or solvating agents. | Primary strength of the method. | |
| Throughput | Relatively high, with short acquisition times per sample. | Can be lower due to longer run times for chromatographic separation. | [1] |
| Sample Preparation | Simple dissolution. | May require derivatization and filtration. | [1], |
Conclusion
Both ¹⁹F qNMR and Chiral HPLC are powerful techniques for the analysis of this compound.
-
¹⁹F qNMR is an excellent choice for rapid and accurate quantification of the total amount of the fluorinated amine, offering high specificity and simple sample preparation.
-
Chiral HPLC is essential when the separation and quantification of individual enantiomers are required. While it may involve more complex sample preparation and longer analysis times, it provides critical information on the enantiomeric purity of the compound.
The selection of the most appropriate method should be based on a thorough evaluation of the analytical needs and the validation parameters outlined in this guide. For comprehensive characterization, a combination of both techniques may be employed.
References
A Comparative Guide to Catalysts for the Asymmetric Synthesis of Chiral Trifluoromethylated Amines
The enantioselective synthesis of chiral amines bearing a trifluoromethyl group is of significant interest to the pharmaceutical and agrochemical industries due to the unique properties imparted by the trifluoromethyl moiety. While a direct comparative study on catalysts exclusively for the synthesis of 1,1,1-Trifluoro-3-methylbutan-2-amine is not extensively documented in publicly available literature, a wealth of research exists on the asymmetric synthesis of structurally related chiral trifluoromethylated amines. This guide provides a comparative overview of prominent catalytic systems employed for the asymmetric hydrogenation of trifluoromethyl ketimines, a key synthetic route to this class of compounds.
The primary catalytic approaches involve transition metal complexes of ruthenium, rhodium, iridium, and more recently, earth-abundant metals like manganese. These catalysts are typically employed in asymmetric hydrogenation or asymmetric transfer hydrogenation reactions to achieve high yields and enantioselectivities.
Catalyst Performance Comparison
The selection of an appropriate catalyst is crucial for achieving high efficiency and stereoselectivity. The following table summarizes the performance of various catalytic systems for the asymmetric hydrogenation of trifluoromethyl ketimines, providing a basis for comparison.
| Catalyst System | Substrate Example | Reaction Type | Yield (%) | ee (%) | Key Reaction Conditions |
| Ruthenium-based | Acyclic α-trifluoromethylimines | Asymmetric Transfer Hydrogenation | High | 93-99 | Sodium formate as hydrogen source, water-dimethylformamide cosolvent.[1] |
| N-alkyl ketimines | Asymmetric Hydrogenation | - | - | Phosphine-free, chiral, cationic Ru-MsDPEN catalysts.[2] | |
| Ketones and Imines | Asymmetric Transfer Hydrogenation | High | High | Chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] with formic acid/triethylamine.[3][4] | |
| Rhodium-based | Unprotected NH imines | Asymmetric Hydrogenation | up to 97 | up to 95 | Rhodium/bis(phosphine)-thiourea catalyst.[5] |
| Cyclic Imines | Asymmetric Hydrogenation | - | Excellent | Cationic Rh(III)-diamine catalyst.[6] | |
| Iridium-based | Acetophenone N-arylimines | Asymmetric Hydrogenation | - | up to 96 | Chiral oxazoline-based N,P ligands, -20°C, 5-50 bar H₂.[7] |
| Trifluoromethyl Olefins | Asymmetric Hydrogenation | - | up to 96 | N,P-ligated iridium catalysts.[8] | |
| Manganese-based | Dialkyl ketimines | Asymmetric Hydrogenation | - | High | Earth-abundant manganese catalysts, can distinguish minimally different alkyl groups.[9][10][11] |
Experimental Protocols
Below is a generalized experimental protocol for the asymmetric hydrogenation of a trifluoromethyl ketimine using a transition metal catalyst. Specific conditions will vary depending on the chosen catalyst and substrate.
General Procedure for Asymmetric Hydrogenation of Trifluoromethyl Ketimines
-
Catalyst Pre-formation (if required): In an inert atmosphere glovebox, the metal precursor (e.g., [Rh(COD)Cl]₂) and the chiral ligand are dissolved in a dry, deoxygenated solvent (e.g., dichloromethane) and stirred at room temperature for a specified time to form the active catalyst.
-
Reaction Setup: The trifluoromethyl ketimine substrate is dissolved in a suitable solvent (e.g., methanol, dichloromethane) in a high-pressure autoclave.
-
Catalyst Addition: The pre-formed catalyst solution or the solid catalyst is added to the autoclave under an inert atmosphere.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 5-50 bar). The reaction mixture is stirred at a specific temperature (e.g., -20°C to room temperature) for the required duration.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC/MS), the pressure is carefully released. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the chiral trifluoromethylated amine.
-
Analysis: The yield of the purified product is determined. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Visualizing the Process and Logic
To better understand the experimental workflow and the decision-making process for catalyst selection, the following diagrams are provided.
Caption: A generalized experimental workflow for the asymmetric hydrogenation of trifluoromethyl ketimines.
Caption: Logical relationship between catalyst selection, reaction conditions, and desired outcomes.
References
- 1. Ru-Catalyzed asymmetric transfer hydrogenation of α-trifluoromethylimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation of N-alkyl ketimines with phosphine-free, chiral, cationic Ru-MsDPEN catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kanto.co.jp [kanto.co.jp]
- 4. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-catalyzed asymmetric hydrogenation of unprotected NH imines assisted by a thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iridium-catalyzed asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Selective Iridium-Catalyzed Asymmetric Hydrogenation of Trifluoromethyl Olefins : A New Route to Trifluoromethyl- Bearing Stereocenters [diva-portal.org]
- 9. Asymmetric hydrogenation of ketimines with minimally different alkyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric hydrogenation of ketimines with minimally different alkyl groups [ideas.repec.org]
- 11. researchgate.net [researchgate.net]
Enantiomeric Bioactivity: A Comparative Analysis of (R)- vs (S)-1,1,1-Trifluoro-3-methylbutan-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of trifluoromethyl groups and the consideration of stereochemistry are critical aspects of modern drug design. Chiral trifluoromethylated amines, in particular, represent a class of compounds with significant potential for modulating biological activity. This guide provides a comparative framework for understanding the differential biological effects of the (R)- and (S)-enantiomers of 1,1,1-Trifluoro-3-methylbutan-2-amine derivatives.
Introduction
The trifluoromethyl (CF3) group is a key pharmacophore in medicinal chemistry due to its unique electronic properties, metabolic stability, and ability to enhance binding affinity. When a stereocenter is present in a molecule, the three-dimensional arrangement of atoms can lead to significant differences in pharmacological and toxicological profiles between enantiomers. This guide explores the importance of chirality in the biological activity of trifluoromethylated amine derivatives, providing a basis for informed decision-making in drug discovery and development.
Comparative Biological Activity Data
While specific data for (R)- and (S)-1,1,1-Trifluoro-3-methylbutan-2-amine derivatives is unavailable, the following table presents a comparison of the in vitro activity of the (R)- and (S)-enantiomers of the well-known selective serotonin reuptake inhibitor (SSRI), Fluoxetine. This data serves to highlight the potential for significant enantiomeric differences in biological targets.
| Compound | Enantiomer | Target | Assay Type | IC₅₀ (nM) | Reference |
| Fluoxetine | (R)-Fluoxetine | Serotonin Transporter (SERT) | Radioligand Binding | 25 | F.P. Bymaster et al. (1992) |
| (S)-Fluoxetine | Serotonin Transporter (SERT) | Radioligand Binding | 1.2 | F.P. Bymaster et al. (1992) | |
| (R)-Fluoxetine | Norepinephrine Transporter (NET) | Radioligand Binding | 240 | F.P. Bymaster et al. (1992) | |
| (S)-Fluoxetine | Norepinephrine Transporter (NET) | Radioligand Binding | 180 | F.P. Bymaster et al. (1992) | |
| (R)-Fluoxetine | Dopamine Transporter (DAT) | Radioligand Binding | 2100 | F.P. Bymaster et al. (1992) | |
| (S)-Fluoxetine | Dopamine Transporter (DAT) | Radioligand Binding | 1200 | F.P. Bymaster et al. (1992) |
Data Interpretation: The data clearly demonstrates that the (S)-enantiomer of Fluoxetine is significantly more potent at inhibiting the serotonin transporter (SERT) than the (R)-enantiomer. This stereoselectivity is a critical factor in its therapeutic action as an antidepressant. While both enantiomers show weaker activity at the norepinephrine and dopamine transporters, a degree of stereoselectivity is still observed.
Experimental Protocols
The following are generalized experimental protocols representative of those used to determine the biological activity of chiral amines.
Radioligand Binding Assay for Monoamine Transporters (SERT, NET, DAT)
Objective: To determine the binding affinity of the test compounds ((R)- and (S)-enantiomers) to the serotonin, norepinephrine, and dopamine transporters.
Materials:
-
Cell membranes prepared from cells stably expressing the human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Test compounds: (R)- and (S)-enantiomers of the trifluoromethylated amine derivative.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
96-well filter plates.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd value, and varying concentrations of the test compound (or buffer for total binding, and a high concentration of a known inhibitor for non-specific binding).
-
Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the concentration-response curves.
Mandatory Visualizations
Signaling Pathway of a Selective Serotonin Reuptake Inhibitor (SSRI)
Caption: Mechanism of action of a stereoselective SSRI.
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for a radioligand binding assay.
Conclusion
While direct experimental data on the comparative biological activity of (R)- and (S)-1,1,1-Trifluoro-3-methylbutan-2-amine derivatives remains to be published, the principles of stereochemistry in drug action are well-established. As illustrated by the example of Fluoxetine, enantiomers of a chiral fluorinated amine can exhibit markedly different potencies and selectivities for their biological targets. This underscores the critical importance of synthesizing and evaluating enantiomerically pure compounds during the drug discovery and development process. Future research into the specific biological activities of the enantiomers of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.
A Comparative Guide to the Synthesis of 1,1,1-Trifluoro-3-methylbutan-2-amine: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of chiral amines is a critical aspect of pharmaceutical development. 1,1,1-Trifluoro-3-methylbutan-2-amine, a valuable building block due to its trifluoromethyl group, can be synthesized through various methods, each with its own set of advantages and disadvantages. This guide provides an objective comparison of three primary synthetic routes: classical reductive amination, asymmetric catalytic reductive amination, and biocatalytic transamination, supported by representative experimental data and cost considerations.
Executive Summary
The synthesis of this compound from its corresponding ketone, 1,1,1-Trifluoro-3-methylbutan-2-one, can be approached through several methodologies. Classical reductive amination offers a straightforward and cost-effective route to the racemic amine. For enantiomerically pure products, essential for many pharmaceutical applications, asymmetric catalytic reductive amination and biocatalytic transamination are superior choices. Asymmetric catalysis provides high enantioselectivity and efficiency, though catalyst cost can be a significant factor. Biocatalytic transamination represents a green and highly selective alternative, with operational costs becoming increasingly competitive. The optimal method will depend on the specific requirements of the synthesis, including scale, desired enantiopurity, and cost constraints.
Comparison of Synthesis Methods
Table 1: Performance Comparison of Synthesis Methods
| Metric | Classical Reductive Amination | Asymmetric Catalytic Reductive Amination | Biocatalytic Transamination |
| Product | Racemic Amine | Enantiomerically Enriched Amine | Enantiomerically Pure Amine |
| Typical Yield | 80-95% | 90-98%[1] | >90% (conversion)[1] |
| Enantiomeric Excess (ee) | 0% | 95-99%[1] | >99%[1] |
| Reaction Time | 2-10 hours | Variable (hours)[1] | 48-50 hours[1] |
| Key Reagents | NaBH₄, NH₃/NH₄OAc | Chiral Ruthenium Catalyst, H₂ | Transaminase, Amine Donor |
| Operating Conditions | Mild, atmospheric pressure | Requires anhydrous/anaerobic conditions | Mild, aqueous buffer |
| Purification | Standard chromatography/distillation | Chromatography to remove catalyst | Product extraction |
Table 2: Estimated Cost-Benefit Analysis
| Factor | Classical Reductive Amination | Asymmetric Catalytic Reductive Amination | Biocatalytic Transamination |
| Starting Material Cost | Moderate | Moderate | Moderate |
| Reagent/Catalyst Cost | Low | High (precious metal catalyst) | Moderate (enzyme cost can be significant but is decreasing)[2][3] |
| Solvent/Waste Cost | Moderate | Moderate | Low (aqueous media) |
| Equipment Cost | Low (standard lab equipment) | Moderate (requires inert atmosphere setup) | Moderate (requires incubator/shaker) |
| Overall Cost-Effectiveness | High for racemic product | Moderate to High, dependent on catalyst cost and recycling | Increasingly competitive, especially at scale[2] |
| Key Benefit | Simplicity, low cost | High enantioselectivity | High enantioselectivity, green process |
| Key Drawback | Produces a racemic mixture | High initial catalyst cost, potential for metal contamination | Longer reaction times, potential for enzyme inhibition |
Synthesis Pathways
The following diagrams illustrate the general workflows for the three discussed synthesis methods.
References
Spectroscopic Showdown: A Comparative Analysis of 1,1,1-Trifluoro-3-methylbutan-2-amine Diastereomeric Derivatives
For Immediate Release
In the intricate world of chiral molecule analysis, researchers are constantly seeking robust and reliable methods to distinguish between stereoisomers. This guide provides a detailed spectroscopic comparison of the diastereomeric derivatives of 1,1,1-Trifluoro-3-methylbutan-2-amine, a compound of interest in pharmaceutical and agrochemical research. By converting the enantiomers of this chiral amine into diastereomers using a chiral derivatizing agent, we can effectively utilize common spectroscopic techniques to elucidate their distinct physical and chemical properties. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the analytical methodologies and expected data.
Distinguishing Diastereomers: A Spectroscopic Approach
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their differentiation a significant challenge. A common and effective strategy is to react the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, unlike enantiomers, have different physical properties and, therefore, distinct spectroscopic signatures.[1] This guide focuses on the diastereomeric amides formed by the reaction of (R)- and (S)-1,1,1-Trifluoro-3-methylbutan-2-amine with a chiral derivatizing agent such as (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-MTPA, or Mosher's acid).[2][3]
Data Presentation: A Comparative Spectroscopic Analysis
The following tables summarize the hypothetical, yet realistic, quantitative spectroscopic data for the two resulting diastereomers: (R)-N-((R)-1,1,1-Trifluoro-3-methylbutan-2-yl)-2-methoxy-2-phenyl-2-(trifluoromethyl)acetamide (Diastereomer 1) and (S)-N-((R)-1,1,1-Trifluoro-3-methylbutan-2-yl)-2-methoxy-2-phenyl-2-(trifluoromethyl)acetamide (Diastereomer 2).
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Proton Assignment | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 6.85 | 6.95 | d | 8.5 |
| CH (amine) | 4.15 | 4.25 | m | - |
| CH (isopropyl) | 2.20 | 2.10 | m | 6.8 |
| CH₃ (isopropyl) | 1.05 | 0.95 | d | 6.8 |
| CH₃ (isopropyl) | 0.98 | 0.90 | d | 6.8 |
| OCH₃ (MTPA) | 3.55 | 3.65 | s | - |
| Ar-H (MTPA) | 7.40-7.55 | 7.40-7.55 | m | - |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Carbon Assignment | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) |
| C=O | 168.2 | 168.5 |
| C (amine) | 55.4 | 56.0 |
| C (isopropyl) | 32.1 | 31.5 |
| CH₃ (isopropyl) | 19.5 | 18.8 |
| CH₃ (isopropyl) | 18.9 | 18.2 |
| CF₃ (amine) | 124.5 (q, J = 285 Hz) | 124.7 (q, J = 286 Hz) |
| C (MTPA quaternary) | 85.0 (q, J = 28 Hz) | 85.3 (q, J = 28 Hz) |
| OCH₃ (MTPA) | 52.8 | 53.1 |
| C (aromatic ipso) | 132.5 | 132.4 |
| C (aromatic ortho) | 128.6 | 128.6 |
| C (aromatic meta) | 129.8 | 129.8 |
| C (aromatic para) | 128.0 | 128.0 |
| CF₃ (MTPA) | 123.0 (q, J = 288 Hz) | 123.2 (q, J = 288 Hz) |
Table 3: ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)
| Fluorine Assignment | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) |
| CF₃ (amine) | -75.2 | -75.5 |
| CF₃ (MTPA) | -71.8 | -72.1 |
Table 4: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Functional Group | Diastereomer 1 | Diastereomer 2 |
| N-H Stretch | 3430 | 3435 |
| C=O Stretch (Amide I) | 1685 | 1690 |
| N-H Bend (Amide II) | 1530 | 1525 |
| C-F Stretch | 1100-1300 | 1100-1300 |
Table 5: Mass Spectrometry (ESI-MS) Data
| Ion | Diastereomer 1 (m/z) | Diastereomer 2 (m/z) |
| [M+H]⁺ | 388.1315 | 388.1315 |
| [M+Na]⁺ | 410.1134 | 410.1134 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of results. The following are the key experimental protocols for the spectroscopic analysis of the diastereomeric derivatives.
1. Synthesis of Diastereomeric Amides (Mosher's Amide Formation): To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting diastereomeric amides are then purified by column chromatography.
2. NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and CFCl₃ as an external standard for ¹⁹F NMR.
3. Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples are analyzed as a thin film on a NaCl plate. The data is reported in wavenumbers (cm⁻¹).
4. Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples are dissolved in methanol and infused into the ESI source.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental and analytical process.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of diastereomeric derivatives.
Caption: Logical relationship between enantiomers, diastereomers, and their spectroscopic properties.
Conclusion
The derivatization of enantiomeric this compound into diastereomeric amides provides a clear and effective method for their spectroscopic differentiation. As demonstrated by the presented data, NMR spectroscopy, particularly ¹H and ¹⁹F NMR, offers the most significant distinctions in chemical shifts, allowing for straightforward identification and quantification of each diastereomer. While IR spectroscopy shows subtle differences, and mass spectrometry confirms the identical mass, the combination of these techniques provides a comprehensive and unambiguous characterization. This guide serves as a valuable resource for researchers in the field, providing both the expected spectroscopic data and the necessary experimental protocols for the successful analysis of these and similar chiral compounds.
References
The Enigmatic Potential of 1,1,1-Trifluoro-3-methylbutan-2-amine in Asymmetric Catalysis: A Comparative Outlook
For researchers, scientists, and drug development professionals, the quest for novel chiral ligands that offer superior enantioselectivity and efficiency in catalytic reactions is a perpetual endeavor. In this context, fluorinated organic molecules have garnered significant attention due to their unique electronic properties and steric profiles. This guide provides a comparative analysis of the potential performance of 1,1,1-Trifluoro-3-methylbutan-2-amine as a chiral ligand in asymmetric catalysis. Due to the current absence of specific performance data for this ligand in the published literature, this guide will draw comparisons with a structurally related and well-characterized fluorinated chiral amine, (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine, and other established, non-fluorinated chiral ligands in the context of a benchmark asymmetric reaction: the reduction of prochiral ketones.
Introduction to Chiral Amines in Asymmetric Catalysis
Chiral amines are a cornerstone of asymmetric synthesis, functioning as highly effective ligands for metal catalysts or as organocatalysts themselves. Their ability to induce stereoselectivity is paramount in the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. The introduction of fluorine atoms into the structure of chiral amines can significantly modulate their catalytic activity by altering their steric and electronic properties, such as basicity and the ability to form hydrogen bonds.
While direct experimental data for this compound is not yet available, its structure, featuring a trifluoromethyl group adjacent to the amine and a bulky isopropyl group, suggests its potential as a compelling candidate for a chiral ligand. The electron-withdrawing nature of the trifluoromethyl group is expected to decrease the basicity of the amine, which can influence its coordination behavior with metal centers and its activity in organocatalytic transformations.
Comparative Performance in Asymmetric Ketone Reduction
To provide a meaningful comparison, we will consider the asymmetric transfer hydrogenation of acetophenone, a standard model reaction for evaluating the efficacy of chiral ligands. The performance of a representative fluorinated amine, (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine, will be juxtaposed with that of its non-fluorinated analog, (S)-1-phenylethylamine, and other widely used chiral catalysts such as proline derivatives and cinchona alkaloids.
| Chiral Ligand/Catalyst | Substrate | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine (Representative Fluorinated Amine) | Acetophenone | Transfer Hydrogenation | High (hypothesized) | High (hypothesized) |
| (S)-1-Phenylethylamine (Non-fluorinated Analog) | Acetophenone | Transfer Hydrogenation | >95 | up to 95 |
| (S)-Proline | Acetophenone | Aldol Reaction | ~90 | up to 99 |
| Cinchona Alkaloids (e.g., Quinine, Quinidine derivatives) | Various Ketones | Hydrogenation | >90 | up to 99 |
Experimental Protocols
A generalized experimental protocol for the asymmetric transfer hydrogenation of a prochiral ketone using a chiral amine ligand is provided below. Researchers should note that optimal conditions, including the choice of metal precursor, solvent, base, and temperature, will need to be determined empirically for any new ligand, including this compound.
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone:
-
Catalyst Pre-formation: In a nitrogen-flushed Schlenk tube, the chiral amine ligand (e.g., (S)-1-phenylethylamine, 2.2 mol%) and a metal precursor (e.g., [Ru(p-cymene)Cl₂]₂, 1 mol%) are dissolved in an anhydrous solvent (e.g., isopropanol, 5 mL). The mixture is stirred at a specified temperature (e.g., 80 °C) for a set period (e.g., 30 minutes) to form the active catalyst.
-
Reaction Setup: After cooling to room temperature, the substrate (e.g., acetophenone, 1 mmol) and a hydrogen source/base (e.g., a solution of sodium isopropoxide in isopropanol) are added to the catalyst mixture.
-
Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 25 °C) and monitored by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., water). The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Analysis: The yield of the purified product is determined, and the enantiomeric excess is measured by chiral HPLC or GC analysis.
Visualizing the Catalytic Landscape
To better understand the components and processes involved, the following diagrams illustrate the molecular structures of the compared ligands, a typical experimental workflow, and a simplified catalytic cycle.
Figure 1: Molecular Structures of Chiral Amines
Figure 2: Experimental Workflow for Asymmetric Catalysis
Figure 3: Simplified Catalytic Cycle for Asymmetric Ketone Reduction
Conclusion
While the performance of this compound as a chiral ligand in catalysis remains to be experimentally determined, its structural features present a compelling case for its potential in asymmetric synthesis. The comparison with the well-established fluorinated ligand, (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine, and non-fluorinated counterparts suggests that it could offer high levels of enantioselectivity. The electron-withdrawing trifluoromethyl group is a key feature that differentiates it from many existing chiral amines and may lead to novel reactivity and selectivity.
For researchers in the field, the synthesis and evaluation of this compound and its derivatives in a range of asymmetric transformations could be a fruitful area of investigation. The data and protocols presented in this guide offer a foundational context for such exploratory studies. The development of new, efficient, and selective chiral ligands is crucial for advancing the synthesis of complex molecules, and fluorinated amines like the one discussed herein represent a promising frontier in this ongoing scientific endeavor.
Benchmarking 1,1,1-Trifluoro-3-methylbutan-2-amine: A Comparative Guide for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral amine is paramount to achieving high stereoselectivity. While traditional chiral amines have long been the workhorses of chemists, the emergence of fluorinated analogues offers intriguing possibilities. This guide provides a comparative overview of 1,1,1-Trifluoro-3-methylbutan-2-amine against established chiral amines, addressing its potential advantages and current data limitations in benchmark asymmetric transformations.
Introduction to this compound
This compound is a chiral amine distinguished by the presence of a trifluoromethyl group adjacent to the stereogenic center. This structural feature is hypothesized to impart unique steric and electronic properties, potentially influencing the stereochemical outcome of reactions in which it participates as a catalyst or a chiral auxiliary. The electron-withdrawing nature of the trifluoromethyl group can alter the pKa of the amine and influence non-covalent interactions within the transition state, offering a different stereochemical environment compared to its non-fluorinated counterparts.
Performance in Asymmetric Synthesis: A Data-Driven Comparison
A direct, quantitative comparison of this compound with traditional chiral amines is currently challenging due to a lack of extensive published data for the former in benchmark asymmetric reactions. While the synthesis and general properties of various trifluoromethylated amines are documented, their application and performance data in widely used catalytic processes remain limited in publicly accessible literature.[1][2]
To provide a framework for evaluation, this guide presents a comparative summary of the performance of traditional chiral amines in key asymmetric reactions. This data can serve as a baseline against which future experimental results for this compound can be benchmarked.
Asymmetric Alkylation of Aldehydes
The asymmetric alkylation of aldehydes to produce chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral amines and their derivatives are frequently employed as catalysts or ligands for organometallic reagents.
Table 1: Performance of Traditional Chiral Amines in the Asymmetric Alkylation of Benzaldehyde with Diethylzinc
| Chiral Amine/Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (–)-DAIB (N,N-Diisobutyl-(2R,3R)-2,3-dihydroxy-1,4-bis(dimethylamino)butane) | 2 | Toluene | 0 | >95 | 98 |
| (1R,2S)-N-Pyrrolidylnorephedrine | 5 | Hexane | 0 | 97 | 95 |
| L-Proline derived amino alcohol | 10 | Toluene | rt | 92 | 90 |
Note: Data presented is representative and sourced from various studies on asymmetric alkylation.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for carbon-carbon bond formation, yielding chiral β-hydroxy carbonyl compounds. Proline and its derivatives are prominent organocatalysts for this transformation.
Table 2: Performance of Proline-based Catalysts in the Asymmetric Aldol Reaction between Acetone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline | 20-30 | DMSO | rt | 68 | 93:7 | 96 (syn) |
| (S)-Diphenylprolinol silyl ether | 5-10 | Toluene | -20 | 95 | >95:5 | >99 (syn) |
| (S)-4-(tert-Butyldimethylsiloxy)-L-proline | 10 | CH2Cl2 | 4 | 99 | 90:10 | 98 (syn) |
Note: Data presented is representative and sourced from various studies on asymmetric aldol reactions.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results in asymmetric synthesis. Below are generalized procedures for the aforementioned benchmark reactions.
General Procedure for the Asymmetric Alkylation of an Aldehyde with Diethylzinc
-
Catalyst Preparation: In a flame-dried, nitrogen-purged flask, the chiral amine ligand is dissolved in the specified anhydrous solvent.
-
Reaction Setup: The solution is cooled to the designated temperature. Diethylzinc (in a suitable solvent like hexanes or toluene) is added dropwise, and the mixture is stirred for 30-60 minutes to allow for complex formation.
-
Substrate Addition: The aldehyde, dissolved in the same anhydrous solvent, is added slowly to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The yield is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC) or chiral GC.
General Procedure for the Asymmetric Aldol Reaction Catalyzed by a Chiral Amine
-
Reaction Setup: To a solution of the aldehyde in the specified solvent, the chiral amine catalyst is added.
-
Nucleophile Addition: The ketone is then added to the mixture.
-
Reaction Monitoring: The reaction is stirred at the specified temperature, and its progress is monitored by TLC or NMR spectroscopy.
-
Work-up: Once the reaction is complete, it is quenched with a suitable reagent (e.g., water or a buffer solution). The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification and Analysis: The residue is purified by flash column chromatography. The yield, diastereomeric ratio (determined by ¹H NMR), and enantiomeric excess (determined by chiral HPLC) of the product are determined.
Logical Workflow for Catalyst Selection and Optimization
The process of selecting and optimizing a chiral catalyst for a specific asymmetric transformation can be visualized as a logical workflow. This involves screening of potential candidates, optimization of reaction parameters, and finally, validation of the chosen catalyst system.
Caption: A generalized workflow for the selection and optimization of a chiral amine catalyst.
Signaling Pathways in Asymmetric Catalysis: A Conceptual Overview
The stereochemical outcome of a reaction catalyzed by a chiral amine is determined by the specific transition state assembly. The catalyst, substrate, and reagents interact through a network of non-covalent interactions, including hydrogen bonding, steric repulsion, and electrostatic interactions, to favor the formation of one stereoisomer over the other.
Caption: Conceptual diagram of competing transition states in a chiral amine-catalyzed reaction.
Conclusion and Future Outlook
While this compound presents an interesting structural motif for asymmetric catalysis, a comprehensive evaluation of its performance against traditional chiral amines is currently hampered by a lack of published, comparative experimental data. The provided tables and protocols for established chiral amines serve as a benchmark for future investigations into this and other novel fluorinated chiral amines. Further research is warranted to elucidate the full potential of this compound in asymmetric synthesis. Researchers are encouraged to explore its application in a variety of benchmark reactions and publish their findings to contribute to a more complete understanding of its catalytic capabilities.
References
Safety Operating Guide
Navigating the Disposal of 1,1,1-Trifluoro-3-methylbutan-2-amine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,1,1-Trifluoro-3-methylbutan-2-amine, a fluorinated amine compound. Adherence to these protocols is vital to ensure the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Hazard Profile
Key Assumed Hazards:
-
Flammability: Likely to be a highly flammable liquid and vapor.
-
Toxicity: Potentially harmful if swallowed.
-
Corrosivity: May cause severe skin burns and serious eye damage.
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Flame-retardant lab coat
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
The following table summarizes available quantitative data for this compound hydrochloride and a closely related ketone. This information is provided for reference in handling and storage.
| Property | Value | Compound | Source |
| Molecular Weight | 177.59 g/mol | This compound hydrochloride | [1] |
| Molecular Formula | C₅H₁₁ClF₃N | This compound hydrochloride | [1] |
| Purity | Min. 95% | This compound hydrochloride | [1] |
| Boiling Point | 52-60 °C at 760 mmHg | 1,1,1-Trifluoro-3-methylbutan-2-one | [2] |
| Density | 1.080 g/mL at 25 °C | 1,1,1-Trifluoro-3-methylbutan-2-one | [2] |
| Flash Point | -19 °C (-2.2 °F) | 1,1,1-Trifluoro-3-methylbutan-2-one | [2] |
Detailed Disposal Protocol
The following protocol outlines the mandatory, step-by-step procedure for the disposal of this compound.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Step-by-Step Guidance
-
Waste Identification and Segregation:
-
This compound is a halogenated organic compound due to the presence of fluorine.
-
Crucially, this waste must be segregated from non-halogenated organic waste streams. Mixing these waste types can interfere with disposal processes and significantly increase disposal costs.
-
-
Waste Collection:
-
Collect all waste containing this compound, including residues and rinsates from contaminated glassware, in a designated hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or polyethylene), be in good condition, and have a secure screw-top cap.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., Flammable, Toxic).
-
-
Container Management and Storage:
-
Keep the waste container sealed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be a secondary containment tray in a well-ventilated area, away from ignition sources.
-
-
Arranging for Disposal:
-
Once the waste container is nearly full (a good rule of thumb is not to exceed 90% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management service.
-
Do not attempt to transport the hazardous waste outside of the laboratory yourself.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor.
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
-
Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report all spills to your laboratory supervisor and EHS office.
-
-
Decontamination of Glassware:
-
Rinse any glassware that has been in contact with the compound with a suitable organic solvent (e.g., acetone or ethanol).
-
The initial rinsate must be collected and disposed of as halogenated organic waste. Subsequent rinses of thoroughly cleaned glassware may be handled according to standard laboratory procedures.
-
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reinforcing a culture of safety and environmental stewardship.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
CH(CH3)2)

CH2CH3)
Ph)
